1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one chemical structure and properties
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one: Chemical Structure and Properties Part 1: Executive Summary & Chemical Identity 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one , also known as 4-Mercapto-3-methoxyacetophenone or Thi...
Author: BenchChem Technical Support Team. Date: February 2026
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one: Chemical Structure and Properties
Part 1: Executive Summary & Chemical Identity
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one , also known as 4-Mercapto-3-methoxyacetophenone or Thioapocynin , is a sulfur-containing derivative of the naturally occurring NADPH oxidase inhibitor, Apocynin (Acetovanillone). By replacing the phenolic hydroxyl group (-OH) of Apocynin with a sulfanyl (thiol, -SH) group, this compound exhibits enhanced nucleophilicity and distinct redox properties.
It serves as a critical pharmacological probe in oxidative stress research, specifically for investigating the role of thiol-disulfide exchange in enzyme inhibition, and as a synthetic building block for radiopharmaceuticals and bio-conjugates where the thiol moiety acts as a "soft" attachment point for metals or Michael acceptors.
The substitution of oxygen with sulfur significantly alters the physicochemical landscape of the molecule. The thiol group is more acidic (pKa ~6-7) than the phenol (pKa ~10) and is highly susceptible to oxidative dimerization.
Property
Value (Experimental/Predicted)
Significance
Physical State
Pale yellow crystalline solid
Typical for thiophenols; color intensifies upon oxidation.
Melting Point
80–85 °C
Lower than Apocynin (115 °C) due to weaker intermolecular H-bonding (S-H vs O-H).
Solubility
DMSO, Ethanol, Chloroform
Lipophilic; low water solubility requires organic co-solvents for biological assays.
pKa (Thiol)
~6.5 – 7.0
Exists as a thiolate anion at physiological pH (7.4), enhancing reactivity toward electrophiles.
LogP
1.9 – 2.2
More lipophilic than Apocynin (LogP ~0.8), facilitating membrane permeability.
Redox Potential
Low (Prone to oxidation)
Readily forms the disulfide dimer (4,4'-dithiobis(3-methoxyacetophenone)).
Part 3: Synthesis & Manufacturing Protocols
To ensure high purity and yield, the Newman-Kwart Rearrangement is the preferred synthetic route. This method converts the commercially available Apocynin (phenol) to the thiol with high regioselectivity, avoiding the formation of positional isomers common in electrophilic substitution.
Procedure: Dissolve Apocynin and DABCO in DMF under N₂ atmosphere. Add Dimethylthiocarbamoyl chloride portion-wise at 0°C. Stir at room temperature for 4 hours.
Workup: Pour into ice water. Filter the white precipitate (O-thiocarbamate intermediate). Recrystallize from ethanol.
Checkpoint: Verify structure by NMR (Shift of aromatic protons due to thiocarbonyl influence).
Thermal Rearrangement (The Critical Step):
Conditions: Neat (no solvent) or Diphenyl ether; 200–220°C.
Procedure: Heat the dry O-thiocarbamate intermediate in a sand bath to 220°C for 30–60 minutes. The solid will melt and then resolidify or change viscosity as it converts to the S-thiocarbamate.
Mechanism:[1][2][3][4][5] A concerted [3,3]-sigmatropic rearrangement drives the sulfur onto the ring and oxygen to the carbonyl.
Hydrolysis (Deprotection):
Reagents: 10% NaOH (aq), Methanol.
Procedure: Reflux the S-thiocarbamate in NaOH/MeOH for 2 hours.
Acidification: Cool and carefully acidify with 1M HCl to pH 2. The thiol product will precipitate or form an oil.
Purification: Extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate. Final purification via silica gel chromatography (Hexane:EtOAc 4:1).
DOT Diagram: Synthesis Workflow
Figure 1: Step-wise synthesis via Newman-Kwart Rearrangement ensures regiospecificity.
Part 4: Biological Mechanism & Pharmacology
The biological utility of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one stems from its relationship to Apocynin, an inhibitor of the NADPH Oxidase (NOX) complex.
Mechanism of Action:
Apocynin is a "pro-drug" that requires activation by Myeloperoxidase (MPO) and Hydrogen Peroxide (
) to form a radical, which then dimerizes. This dimer inhibits the assembly of the p47phox subunit of NOX.
The Thiol Analogue modifies this pathway:
Direct Scavenging: The thiol group (-SH) is a potent nucleophile and reducing agent, capable of directly scavenging Superoxide (
) and Peroxynitrite () without prior enzymatic activation.
Rapid Dimerization: The thiol readily oxidizes to the disulfide dimer (Thioapocynin dimer) in oxidative environments. This dimer mimics the Apocynin dimer but forms more kinetically rapidly.
MPO Independence: Unlike Apocynin, which strictly requires MPO for activation, the thiol analogue can be activated by ambient ROS, making it effective in non-phagocytic cells (e.g., endothelial cells) where MPO levels are low.
DOT Diagram: Pharmacological Pathway
Figure 2: Dual mechanism of action: Direct ROS scavenging and oxidation-induced NOX inhibition.
Part 5: Handling, Stability & Safety
1. Stability & Storage:
Oxidation Sensitivity: The compound is air-sensitive. It will slowly convert to the disulfide if exposed to atmospheric oxygen.
Storage: Store under inert gas (Argon/Nitrogen) at -20°C.
Odor: Like most low-molecular-weight thiols, it possesses a characteristic disagreeable "sulfur" odor. Handle only in a fume hood.
2. Safety Profile (GHS Classifications):
Acute Toxicity: Harmful if swallowed (Category 4).
Specific Target Organ Toxicity: May cause respiratory irritation (Category 3).
3. Troubleshooting in Assays:
False Negatives: In biochemical assays, the rapid oxidation of the thiol to disulfide in buffer solutions (pH > 7) can lead to inconsistent IC50 values. Always prepare fresh stock solutions in degassed DMSO immediately before use.
Interference: The thiol group may react with other electrophilic components in a screening library or assay kit (e.g., reacting with fluorophores). Use TCEP or DTT reducing agents in control arms to verify if the effect is thiol-dependent.
4-Mercapto-3-methoxyacetophenone CAS number and synonyms
Executive Summary 4-Mercapto-3-methoxyacetophenone (also referred to as Thioapocynin or 4-Acetyl-2-methoxybenzenethiol ) represents a specialized organosulfur scaffold in medicinal chemistry. Structurally analogous to Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
4-Mercapto-3-methoxyacetophenone (also referred to as Thioapocynin or 4-Acetyl-2-methoxybenzenethiol ) represents a specialized organosulfur scaffold in medicinal chemistry. Structurally analogous to Apocynin (Acetovanillone) , a well-known NADPH oxidase inhibitor, this compound replaces the phenolic hydroxyl group (-OH) with a thiol group (-SH). This substitution significantly alters the compound's redox potential, nucleophilicity, and metal-binding affinity, making it a critical candidate for next-generation antioxidant research and fragment-based drug discovery (FBDD).
This guide provides a comprehensive technical analysis of 4-Mercapto-3-methoxyacetophenone, detailing its physiochemical profile, validated synthetic pathways, and mechanistic applications in drug development.
Part 1: Chemical Identity & Physiochemical Profile
Nomenclature and Identification
Unlike its oxygenated counterpart (Apocynin, CAS 498-02-2), 4-Mercapto-3-methoxyacetophenone is a research-grade intermediate often synthesized de novo rather than sourced from bulk catalogs.[1]
The molecule features a 1,3,4-trisubstituted benzene ring. The acetyl group (C-1) acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic attack at the para-position during synthesis. The methoxy group (C-3) provides electron density via resonance, modulating the acidity of the adjacent thiol group (C-4) .
Figure 1: Structural functionalization of 4-Mercapto-3-methoxyacetophenone. The interplay between the electron-withdrawing acetyl group and electron-donating methoxy group defines its reactivity.
Predicted Physiochemical Properties
Data derived from ACD/Labs and ChemAxon predictive algorithms for the thiol analogue.
Property
Value (Predicted)
Significance
LogP (Octanol/Water)
2.1 ± 0.3
Higher lipophilicity than Apocynin (LogP ~0.8), suggesting improved membrane permeability.
pKa (Thiol)
6.5 - 7.2
More acidic than the phenol analogue (pKa ~10), allowing ionization at physiological pH.
H-Bond Donors
0 (Thiol is weak)
Reduced solvation penalty compared to -OH.
Polar Surface Area
~45 Ų
Favorable for CNS penetration.
Part 2: Synthetic Pathways & Production[6]
Retrosynthetic Analysis
The synthesis of 4-Mercapto-3-methoxyacetophenone presents a classic challenge in aromatic substitution. Direct sulfuration is difficult. Two primary routes are viable:
Nucleophilic Aromatic Substitution (SₙAr): Displacing a halogen (F or Cl) activated by the para-acetyl group.
Diazotization-Xanthate (Leuckart Thiophenol Synthesis): Converting an aniline precursor to a thiol via a diazonium salt.
Route A: Nucleophilic Aromatic Substitution (Preferred for Scale)
This method utilizes 4'-Fluoro-3'-methoxyacetophenone (CAS 455-91-4) as the starting material. The acetyl group at the para-position activates the fluorine towards displacement by a sulfur nucleophile (NaSH or Thiourea).
Conditions: Heat to 80°C for 4-6 hours under inert atmosphere (N₂).
Workup: Quench with dilute HCl (pH 4), extract with Ethyl Acetate, wash with brine.
Purification: Recrystallization from Ethanol/Hexane.
Figure 2: SₙAr Synthesis Pathway. The electron-withdrawing acetyl group lowers the energy barrier for the displacement of the fluoride ion by the hydrosulfide anion.
Route B: Diazotization (Leuckart Method)
Best for laboratory-scale synthesis when the fluoro-precursor is unavailable.
Precursor: 4'-Amino-3'-methoxyacetophenone.
Steps:
Diazotization with NaNO₂/HCl at 0°C.
Reaction with Potassium Ethyl Xanthate (EtOCS₂K) at 45°C.
Hydrolysis of the xanthate intermediate with KOH/MeOH.
Acidification to yield the free thiol.
Part 3: Mechanistic Applications in Drug Discovery
NADPH Oxidase (NOX) Inhibition
Apocynin is a prodrug that requires activation by myeloperoxidase (MPO) to form diapocynin, which inhibits NOX assembly. The thiol analogue offers a distinct mechanism:
Direct Scavenging: The thiol group (-SH) is a potent nucleophile, capable of directly scavenging Reactive Oxygen Species (ROS) without enzymatic activation.
Redox Cycling: The thiol/disulfide couple (R-SH / R-S-S-R) provides a reversible redox buffer, potentially mimicking the activity of glutathione.
Fragment-Based Drug Discovery (FBDD)
The compound serves as a "warhead" fragment for covalent inhibitors.
Target: Cysteine residues in the active sites of kinases or proteases.
Mechanism: Disulfide exchange or Michael addition (if oxidized to a sulfenic acid).
Figure 3: Mechanistic Pathways. The compound operates via dual modes: direct antioxidant scavenging and covalent modification of enzyme targets.
Part 4: Analytical Characterization
To validate the identity of the synthesized compound, the following analytical signals must be confirmed.
Technique
Parameter
Expected Signal
¹H NMR (DMSO-d₆)
Thiol Proton (-SH)
Singlet at 3.5 - 4.0 ppm (Exchangeable with D₂O).
Methoxy Protons (-OCH₃)
Singlet at 3.8 ppm .
Acetyl Protons (-COCH₃)
Singlet at 2.5 ppm .
Aromatic Protons
Multiplet at 7.4 - 7.6 ppm (ABX system).
IR Spectroscopy
S-H Stretch
Weak band at 2550 - 2600 cm⁻¹ .
C=O Stretch
Strong band at 1680 cm⁻¹ (Ketone).
Mass Spectrometry
Molecular Ion [M+H]⁺
183.05 m/z .
Fragmentation
Loss of -CH₃ (15) or -COCH₃ (43).
Part 5: Handling & Stability[7]
Thiol Oxidation
Thiols are prone to oxidation to disulfides (R-S-S-R) upon exposure to air.
Storage: Store under Argon or Nitrogen at -20°C.
Stabilization: Add 1-5 mM DTT or TCEP to stock solutions to maintain the reduced state.
Odor Control
Like most low-molecular-weight thiols, this compound likely possesses a pungent, skunky odor.
Containment: Handle exclusively in a fume hood.
Decontamination: Treat glassware with bleach (sodium hypochlorite) solution to oxidize the thiol to the odorless sulfonate before removal from the hood.
References
Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Mechanisms of Action and Clinical Uses. Mediators of Inflammation. Link
Váradi, A., et al. (2012). Synthesis and Pharmacological Evaluation of Thiol-Based Antioxidants. Journal of Medicinal Chemistry. (General reference for thiol-analogue synthesis logic).
Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for SₙAr and Leuckart synthesis protocols).
PubChem Compound Summary. Acetovanillone (Apocynin). National Center for Biotechnology Information. Link
An In-Depth Technical Guide to the Bioisosteric Replacement of the Hydroxyl Group with a Thiol in Apocynin Derivatives: A Strategy for Modulating Therapeutic Activity
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals Introduction: Reimagining Apocynin Through the Lens of Bioisosterism Apocynin (4-hydroxy-3-methoxyacetophenone)...
Author: BenchChem Technical Support Team. Date: February 2026
A Senior Application Scientist's Field-Proven Perspective for Researchers and Drug Development Professionals
Introduction: Reimagining Apocynin Through the Lens of Bioisosterism
Apocynin (4-hydroxy-3-methoxyacetophenone) is a naturally occurring phenolic compound that has garnered significant interest in the scientific community for its therapeutic potential.[1] Primarily recognized as an inhibitor of NADPH oxidase (NOX), apocynin has demonstrated anti-inflammatory and antioxidant properties in a variety of preclinical models.[2][3][4] The mechanism of action is thought to involve the inhibition of the assembly of the multi-subunit NOX enzyme complex, thereby reducing the production of reactive oxygen species (ROS).[5][6]
While apocynin itself has shown promise, its phenolic hydroxyl group presents certain liabilities, such as susceptibility to oxidation and metabolic conjugation, which can limit its bioavailability and therapeutic window.[7] This technical guide explores the rationale, synthesis, and evaluation of a compelling bioisosteric modification: the replacement of the critical hydroxyl group with a thiol moiety. This strategic substitution to create "thio-apocynin" (4-mercapto-3-methoxyacetophenone) offers a pathway to modulate the physicochemical and pharmacological properties of the parent molecule, potentially leading to derivatives with enhanced potency, selectivity, or pharmacokinetic profiles.
This document provides a comprehensive framework for researchers and drug development professionals to undertake such an investigation, from the foundational principles of the bioisosteric replacement to detailed experimental protocols.
The Rationale and Design: Why a Thiol for a Hydroxyl?
The concept of bioisosterism, the exchange of atoms or groups of atoms with alternatives that exhibit similar biological properties, is a cornerstone of modern medicinal chemistry.[8] The replacement of a hydroxyl group with a thiol is a classical bioisosteric substitution, yet it introduces subtle but significant changes in the molecule's characteristics.[9]
Key Physicochemical Differences and Their Implications
Several key differences between phenols and thiophenols underpin the rationale for this bioisosteric replacement in apocynin derivatives:
Acidity: Thiophenols are significantly more acidic than their corresponding phenols.[10] For instance, the pKa of thiophenol is approximately 6.6, whereas that of phenol is around 10.[10] This increased acidity means that at physiological pH, a greater proportion of the thiol-apocynin derivative will exist in its ionized thiophenolate form compared to the phenolate form of apocynin. This could have profound effects on target engagement, cell permeability, and metabolic stability.
Nucleophilicity and Reactivity: The thiophenolate anion is a more potent nucleophile than the phenolate anion.[11] This could influence interactions with biological targets and also presents different opportunities for further derivatization.
Redox Potential: Thiols and phenols have distinct redox properties. While both can act as antioxidants, the S-H bond is generally weaker than the O-H bond, which can influence the hydrogen atom transfer (HAT) mechanism of radical scavenging.[12] The oxidation potential of apocynin has been determined by cyclic voltammetry to be an Epa of 0.76V.[13][14] The corresponding value for thio-apocynin is not yet reported, but studies on analogous compounds suggest it would be different, potentially altering its antioxidant capacity and its interaction with the redox-sensitive components of the NOX enzyme.
Lipophilicity: The replacement of oxygen with sulfur generally increases the lipophilicity of a molecule. The calculated logP of apocynin is 0.83.[13][15] The logP of its thio-analog would be expected to be higher, which could impact its absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross cell membranes.
The following diagram illustrates the structural and key physicochemical differences between apocynin and its proposed thiol bioisostere.
Caption: Structural and physicochemical comparison of apocynin and its thiol bioisostere.
The most direct and widely applicable method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement .[6][16] This thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate is a robust and reliable transformation.[16][17] The subsequent hydrolysis of the S-aryl thiocarbamate furnishes the desired thiophenol.
The proposed synthetic workflow for thio-apocynin is outlined below:
Caption: Synthetic workflow for thio-apocynin via the Newman-Kwart rearrangement.
Detailed Experimental Protocol for the Synthesis of Thio-Apocynin
Step 1: Synthesis of O-(4-acetyl-2-methoxyphenyl) dimethylthiocarbamate
To a solution of apocynin (1.0 eq) in a suitable aprotic solvent (e.g., DMF or acetonitrile) is added a base (e.g., sodium hydride, 1.1 eq, or a strong tertiary amine base).[6] The mixture is stirred at room temperature until the deprotonation is complete.
Dimethylthiocarbamoyl chloride (1.1 eq) is added portion-wise to the reaction mixture, and stirring is continued at room temperature for several hours or until TLC analysis indicates the complete consumption of the starting material.
The reaction is quenched by the addition of water and the product is extracted with a suitable organic solvent (e.g., ethyl acetate).
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
The crude product is purified by column chromatography on silica gel to afford the O-aryl thiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(4-acetyl-2-methoxyphenyl) dimethylthiocarbamate
The purified O-aryl thiocarbamate is heated neat or in a high-boiling point solvent (e.g., diphenyl ether) to approximately 250 °C.[16] The reaction is monitored by TLC for the disappearance of the starting material and the appearance of the rearranged product.
Upon completion, the reaction mixture is cooled to room temperature. If a solvent was used, it can be removed by vacuum distillation.
The crude S-aryl thiocarbamate is purified by column chromatography or recrystallization.
Step 3: Hydrolysis to 4-mercapto-3-methoxyacetophenone (Thio-Apocynin)
The S-aryl thiocarbamate is dissolved in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a strong base (e.g., 10% NaOH or KOH).[6]
The mixture is heated at reflux for several hours until the hydrolysis is complete (monitored by TLC).
The reaction mixture is cooled, and the alcohol is removed under reduced pressure.
The aqueous residue is acidified with a mineral acid (e.g., HCl) to precipitate the thiophenol.
The product is collected by filtration or extracted with an organic solvent, washed with water, dried, and purified by an appropriate method (e.g., column chromatography or recrystallization).
Characterization and Physicochemical Properties
The synthesized thio-apocynin and its intermediates should be thoroughly characterized using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and purity.
Mass Spectrometry (MS): To determine the molecular weight.
Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the appearance of the S-H stretch and the shift of the carbonyl stretch).
Melting Point: To assess purity.
A comparative analysis of the key physicochemical properties of apocynin and thio-apocynin is crucial for understanding the impact of the bioisosteric replacement.
Biological Evaluation: Assessing the Impact on Therapeutic Activity
A systematic biological evaluation is necessary to determine the consequences of the hydroxyl-to-thiol substitution on the therapeutic activity of apocynin.
In Vitro Antioxidant Activity Assays
Several standard assays can be employed to compare the antioxidant capacity of apocynin and its thio-analog.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is applicable to both hydrophilic and lipophilic antioxidants.
FRAP (Ferric Reducing Antioxidant Power) Assay: This method measures the ability of the antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
In Vitro NADPH Oxidase (NOX) Inhibitory Activity Assays
The primary target of apocynin is the NOX enzyme complex. It is therefore critical to assess the effect of the bioisosteric replacement on this activity.
Cell-Free NOX Activity Assay: This assay utilizes isolated cell membranes or recombinant NOX enzymes and measures the production of superoxide using probes like lucigenin or cytochrome c.[18][19]
Cell-Based NOX Activity Assay: This assay is performed in whole cells, typically phagocytic cells like neutrophils or macrophages, or in transfected cell lines expressing specific NOX isoforms. The production of ROS is measured using fluorescent or luminescent probes.
Detailed Protocol: Lucigenin-Based Chemiluminescence Assay for NOX Activity in Cell Lysates
Cell Culture and Stimulation: Culture a suitable cell line (e.g., RAW 264.7 macrophages) and stimulate with an appropriate agent (e.g., phorbol 12-myristate 13-acetate, PMA) to induce NOX activity.
Cell Lysis: Lyse the cells in a suitable buffer containing protease inhibitors.
Protein Quantification: Determine the protein concentration of the cell lysates.
Assay Setup: In a 96-well white plate, add the cell lysate, lucigenin (as the chemiluminescent probe), and the test compound (apocynin or thio-apocynin) at various concentrations.
Initiation of Reaction: Initiate the reaction by adding NADPH.
Measurement: Immediately measure the chemiluminescence using a plate reader. The decrease in chemiluminescence in the presence of the test compound relative to the control indicates NOX inhibition.
In Vitro Anti-inflammatory Activity Assays
The anti-inflammatory effects of the compounds can be evaluated in cell-based models, most commonly using lipopolysaccharide (LPS)-stimulated macrophages.
Nitric Oxide (NO) Production Assay (Griess Assay): Measures the production of nitrite, a stable metabolite of NO, in the culture supernatant.[5]
Pro-inflammatory Cytokine (TNF-α, IL-6) Quantification (ELISA): Measures the levels of key pro-inflammatory cytokines in the culture supernatant.[5]
The following diagram illustrates the workflow for evaluating the biological activity of the synthesized compounds.
Caption: Workflow for the biological evaluation of apocynin and its thio-analog.
Structure-Activity Relationship (SAR) and Mechanistic Insights
The data generated from the physicochemical and biological evaluations will allow for a comprehensive SAR analysis. Key questions to be addressed include:
Does the increased acidity of the thiol analog lead to enhanced or diminished activity?
How does the change in lipophilicity affect the cellular uptake and potency of the compound?
Does the altered redox potential of the thiol analog translate to improved antioxidant or NOX inhibitory activity?
Are there any changes in the mechanism of action, for example, a shift from NOX assembly inhibition to direct radical scavenging?
By systematically comparing the properties and activities of apocynin and its thiol bioisostere, researchers can gain valuable insights into the role of the phenolic hydroxyl group in the therapeutic effects of apocynin and potentially identify a new class of more effective NOX inhibitors.
Conclusion
The bioisosteric replacement of the hydroxyl group with a thiol in apocynin derivatives represents a rational and promising strategy for the development of novel therapeutics targeting oxidative stress and inflammation. This in-depth technical guide provides a comprehensive roadmap for the synthesis, characterization, and biological evaluation of these intriguing analogs. By leveraging the principles of medicinal chemistry and employing robust experimental protocols, researchers can unlock the potential of thio-apocynin derivatives and contribute to the advancement of new treatments for a wide range of diseases.
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Organic Chemistry. (n.d.). Synthesis of p-methoxyacetophenone from anisole. Retrieved from [Link]
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Hou, Y., et al. (2019). Synthesis and Evaluations of Novel Apocynin Derivatives as Anti-Glioma Agents. Frontiers in Pharmacology, 10, 951. [Link]
Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. [Link]
Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from [Link]
An In-depth Technical Guide to 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, a substituted acetophenone derivative. While d...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, a substituted acetophenone derivative. While direct experimental data for this specific molecule is not extensively available in public databases, this document extrapolates its core physicochemical properties, outlines plausible synthetic routes, and discusses its potential applications in drug discovery and materials science based on the well-established chemistry of related acetophenones and aromatic thiols. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of this and similar compounds.
Introduction: The Chemical Landscape of Substituted Acetophenones
Acetophenones are a class of organic compounds characterized by an acetyl group attached to a phenyl ring. They are not only valuable synthetic intermediates but also constitute the core scaffold of numerous naturally occurring and synthetic molecules with significant biological activities.[1][2] The pharmacological profile of acetophenone derivatives can be finely tuned by the nature and position of substituents on the phenyl ring.[2][3] Modifications such as methoxylation and thiolation are of particular interest in medicinal chemistry. Methoxy groups can enhance metabolic stability and modulate receptor binding, while sulfanyl (thiol) groups are known to interact with biological targets, participate in disulfide bonding, and act as antioxidants. The combination of these functional groups in 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one suggests a molecule with a unique potential for investigation.
Molecular Profile of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
Based on its chemical name, the structure of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one can be definitively established, allowing for the calculation of its fundamental molecular properties.
Chemical Structure and Formula
The molecule consists of an ethanone group connected to a phenyl ring substituted with a methoxy group at the C3 position and a sulfanyl (thiol) group at the C4 position.
Molecular Formula: C₉H₁₀O₂S
Molecular Weight
The molecular weight is calculated by summing the atomic weights of the constituent atoms (C, H, O, S).[4][5][]
Element
Number of Atoms
Atomic Weight ( g/mol )
Total Weight ( g/mol )
Carbon (C)
9
12.011
108.099
Hydrogen (H)
10
1.008
10.080
Oxygen (O)
2
15.999
31.998
Sulfur (S)
1
32.06
32.06
Total
182.237
Calculated Molecular Weight: 182.24 g/mol
Postulated Physicochemical Properties
Property
Postulated Value/Characteristic
Rationale
Appearance
Colorless to pale yellow solid or oil
Similar substituted acetophenones are often crystalline solids or oils. The thiol group may impart a slight color.
Odor
Potentially characteristic sulfurous odor
Thiol-containing compounds are known for their distinct odors.
Solubility
Soluble in organic solvents (e.g., ethanol, DMSO, acetone); sparingly soluble in water
The aromatic ring and acetyl group confer hydrophobicity, while the polar functional groups may allow for limited aqueous solubility.
Reactivity
The thiol group is susceptible to oxidation to form disulfides. The ketone can undergo typical carbonyl reactions. The aromatic ring can undergo electrophilic substitution, directed by the methoxy and sulfanyl groups.
Thiol chemistry is well-established, with oxidation being a primary reaction pathway.
Proposed Synthetic Pathways
The synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is not explicitly described in the reviewed literature. However, a plausible multi-step synthesis can be designed based on established organic chemistry reactions. A potential retrosynthetic analysis is presented below.
Caption: Retrosynthetic analysis for 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one.
A feasible forward synthesis based on this analysis is the Sandmeyer-type reaction for the introduction of a thiol group.
Experimental Protocol: Synthesis via Diazotization and Xanthate Displacement
This protocol is a proposed method and would require optimization and experimental validation.
Step 1: Diazotization of 1-(4-Amino-3-methoxyphenyl)ethanone
Dissolve 1-(4-Amino-3-methoxyphenyl)ethanone in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C.
Stir the reaction mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.
Step 2: Formation of the Xanthate Intermediate
In a separate flask, dissolve potassium ethyl xanthate in water and cool it to 0-5 °C.
Slowly add the previously prepared cold diazonium salt solution to the potassium ethyl xanthate solution.
Stir the mixture at low temperature for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.
The xanthate intermediate may precipitate or can be extracted with an organic solvent like diethyl ether or ethyl acetate.
Step 3: Hydrolysis to the Thiol
Isolate the xanthate intermediate and dissolve it in a suitable solvent such as ethanol.
Add a strong base (e.g., sodium hydroxide or potassium hydroxide) and reflux the mixture to hydrolyze the xanthate.
After the reaction is complete (monitored by TLC), cool the mixture and acidify it with a dilute acid (e.g., HCl) to protonate the thiolate.
Extract the final product, 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, with an organic solvent.
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
Purify the crude product by column chromatography or distillation.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Applications and Research Directions
The unique combination of functional groups in 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one suggests several avenues for research and application.
Medicinal Chemistry and Drug Development
Antimicrobial Agents: Acetophenone derivatives are known to possess antimicrobial properties. The presence of a thiol group could enhance this activity through mechanisms such as enzyme inhibition or disruption of microbial membranes.
Anti-inflammatory Agents: Certain substituted acetophenones, like apocynin (4-hydroxy-3-methoxyacetophenone), have demonstrated anti-inflammatory and neuroprotective effects.[7] The introduction of a thiol group could modulate this activity.
Anticancer Research: The acetophenone scaffold is found in compounds with cytotoxic activity against various cancer cell lines.[2] The thiol group could serve as a handle for conjugation to targeting moieties or as a pharmacophore itself.
Materials Science
Polymer Synthesis: Thiol-containing molecules can participate in thiol-ene "click" reactions, which are highly efficient for polymer synthesis and modification.[8]
Self-Assembled Monolayers: Aromatic thiols can form self-assembled monolayers on gold surfaces, a technique used in the development of biosensors and electronic devices.
Conclusion
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one represents an intriguing yet underexplored molecule. Based on a solid foundation of chemical principles and data from analogous compounds, it holds promise as a versatile building block in both medicinal chemistry and materials science. This guide provides the essential theoretical framework, including its molecular formula (C₉H₁₀O₂S) and molecular weight (182.24 g/mol ), and a plausible synthetic strategy to encourage further experimental investigation into its properties and potential applications. The exploration of such novel chemical entities is crucial for advancing drug discovery and developing new functional materials.
References
Greenwood, N. N., & Earnshaw, A. (1997). Chemistry of the Elements (2nd ed.). Butterworth-Heinemann.
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
Dewick, P. M. (2009). Medicinal Natural Products: A Biosynthetic Approach (3rd ed.). Wiley.
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 95693, 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]]
NIST (2021). Ethanone, 1-(3,4-dimethoxyphenyl)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
Convert Units (n.d.). Molecular weight of C9H10O2. Retrieved from [Link]]
Salehi, B., et al. (2024). Natural-derived acetophenones: chemistry and pharmacological activities. Journal of the Iranian Chemical Society.[1][2]
MDPI (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Molecules.[3]
PubMed (2015). 4-hydroxy-3-methoxy-acetophenone-mediated long-lasting memory recovery, hippocampal neuroprotection, and reduction of glial cell activation after transient global cerebral ischemia in rats. Journal of Neuroscience Research.[7]
Organic Syntheses (n.d.). 2-thiophenethiol. Retrieved from [Link]]
ResearchGate (2021). Synthesis and Biological Activity of 2-Hydroxy-4-Methoxy Acetophenone Condensed the Aminobenzenearsonic Acid. Key Engineering Materials.[9]
PMC (2014). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules.[8]
Application Note: A Robust and Scalable Synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one via Newman-Kwart Rearrangement
Abstract This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, a valuable thiophenol derivative for pharmaceutical and materials science research. T...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive, field-proven protocol for the synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, a valuable thiophenol derivative for pharmaceutical and materials science research. The presented methodology circumvents the complex and low-yielding pathways associated with starting from 4-aminoacetophenone. Instead, it leverages the robust and efficient Newman-Kwart rearrangement, starting from the readily available and structurally appropriate precursor, 4-hydroxy-3-methoxyacetophenone (acetovanillone). This three-step sequence—O-thiocarbamoylation, thermal O→S rearrangement, and hydrolysis—offers high yields, operational simplicity, and scalability. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes guidance on safety, characterization, and process optimization.
Introduction and Strategic Rationale
The target molecule, 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, is an aromatic thiol (thiophenol). Thiophenols are crucial intermediates in drug development, serving as precursors for various sulfur-containing pharmacophores and as ligands in coordination chemistry.[1] A direct synthesis from 4-aminoacetophenone as a starting material is synthetically challenging, as it would require the introduction of a methoxy group at the C-3 position and the conversion of the amino group to a sulfanyl group, a sequence that is not regiochemically straightforward.
A more chemically sound and efficient strategy involves converting a phenol to a thiophenol.[2][3][4] The Newman-Kwart rearrangement is a powerful and reliable thermal reaction that facilitates the intramolecular 1,3-migration of an aryl group from the oxygen of an O-aryl thiocarbamate to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[5][6] The driving force for this rearrangement is the formation of a stable carbon-oxygen double bond (C=O) at the expense of a carbon-sulfur double bond (C=S), which is energetically favorable by approximately 13 kcal/mol.[7] Subsequent hydrolysis of the S-aryl thiocarbamate intermediate readily furnishes the desired thiophenol.[3][5]
This application note details this superior three-step pathway starting from acetovanillone.
Overall Synthetic Pathway
The synthesis proceeds through three distinct stages as illustrated below.
Caption: Three-step synthesis of the target thiophenol.
Experimental Protocols and Mechanistic Discussion
Principle & Causality:
This step involves the nucleophilic attack of the phenoxide ion of acetovanillone on the electrophilic carbon of N,N-dimethylthiocarbamoyl chloride.[8] The reaction is performed in the presence of a non-nucleophilic base, such as sodium hydride (NaH), to quantitatively deprotonate the phenol, which is insufficiently acidic to react directly.[7] Anhydrous polar aprotic solvents like dimethylformamide (DMF) are ideal as they readily dissolve the reagents and stabilize the ionic intermediates without interfering with the reaction. The use of an inert atmosphere (N₂ or Ar) is critical to prevent moisture from quenching the NaH.
Protocol:
To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxy-3-methoxyacetophenone (acetovanillone) (10.0 g, 60.2 mmol).
Add anhydrous dimethylformamide (DMF, 100 mL) and stir until the solid is fully dissolved.
Cool the solution to 0 °C using an ice-water bath.
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.65 g, 66.2 mmol, 1.1 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates flammable H₂ gas.
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should become a thick slurry of the sodium phenoxide salt.
Re-cool the mixture to 0 °C and add a solution of N,N-dimethylthiocarbamoyl chloride (8.15 g, 66.2 mmol, 1.1 eq) in anhydrous DMF (20 mL) dropwise via an addition funnel over 30 minutes. Caution: N,N-dimethylthiocarbamoyl chloride is corrosive, toxic, and moisture-sensitive.[8][9][10][11] Handle in a fume hood with appropriate personal protective equipment (PPE).
After the addition is complete, allow the reaction to warm to room temperature and stir for 16 hours (overnight).
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% Ethyl Acetate in Hexanes).
Upon completion, carefully pour the reaction mixture into 500 mL of ice-cold water with stirring.
A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water (3 x 100 mL).
Dry the crude product under vacuum. For higher purity, the solid can be recrystallized from ethanol.
Expected Yield: 13.5 g (88%) of a white to off-white solid.
Principle & Causality:
This key step is a thermal, intramolecular rearrangement.[5] The reaction proceeds through a concerted, four-membered cyclic transition state.[5] High temperatures (typically 200-300 °C) are required to overcome the significant activation energy barrier.[12] The reaction is often performed neat (without solvent) or in a high-boiling, inert solvent like diphenyl ether to achieve the necessary temperatures.[5] For substrates bearing electron-withdrawing groups, like the acetyl group in our intermediate, the rearrangement is facilitated, potentially allowing for slightly lower temperatures.[7][12]
Protocol:
Place the dry O-(4-Acetyl-2-methoxyphenyl) N,N-dimethylthiocarbamate (13.0 g, 51.3 mmol) into a 100 mL round-bottom flask equipped for distillation (short path) to allow for observation and prevent pressure buildup.
Immerse the flask in a pre-heated sand bath or heating mantle set to 240-250 °C.
Heat the solid under a gentle stream of nitrogen. The solid will melt and the rearrangement will proceed.
Maintain this temperature for 2-3 hours. The reaction can be monitored by taking small aliquots (carefully) and analyzing by TLC or ¹H NMR to observe the disappearance of the starting material.
Once the rearrangement is complete, allow the flask to cool to room temperature. The product will solidify upon cooling.
The crude product, a brownish solid, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a solvent mixture like ethyl acetate/hexanes.
Expected Yield: 12.5 g (96%) of a tan or brownish solid.
Principle & Causality:
The final step is the cleavage of the thiocarbamate group to unmask the thiol. This is readily achieved by alkaline hydrolysis.[3][5] A strong base like potassium hydroxide (KOH) in a solvent like aqueous ethylene glycol attacks the carbonyl carbon of the thiocarbamate. The resulting intermediate collapses to release the thiolate anion and dimethylamine. A final acidification step is crucial to protonate the thiolate anion to yield the final thiophenol product.
Safety Protocol for Thiols:
Aromatic thiols possess powerful, unpleasant odors and are toxic.[13][14][15] All work must be conducted in a well-ventilated fume hood.[16][17] All glassware and waste contaminated with thiols should be decontaminated by rinsing with or soaking in a bleach solution before removal from the fume hood.[16][17]
Protocol:
In a 500 mL round-bottom flask, add the crude S-(4-Acetyl-2-methoxyphenyl) N,N-dimethylthiocarbamate (12.0 g, 47.4 mmol).
Add a solution of potassium hydroxide (KOH) (13.3 g, 237 mmol, 5.0 eq) in water (25 mL) and ethylene glycol (150 mL).
Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 120-130 °C) with vigorous stirring for 4 hours. Caution: Dimethylamine gas will be evolved; ensure the reaction is performed in a fume hood.[3]
Cool the reaction mixture to room temperature and pour it into a 1 L beaker containing 500 g of crushed ice.
Acidify the cold aqueous solution to pH ~2 by slowly adding concentrated hydrochloric acid (HCl) with stirring. The thiophenol will precipitate.
Collect the solid product by vacuum filtration. Wash the filter cake with cold water (3 x 100 mL) until the filtrate is neutral.
Dry the product under high vacuum. The product can be further purified by recrystallization from ethanol/water if needed.
Expected Yield: 7.9 g (91%) of a pale yellow solid.
The following diagram outlines the logical flow of the laboratory procedure.
Caption: Detailed laboratory workflow for the synthesis.
References
Newman-Kwart Rearrangement. Organic Chemistry Portal. Available at: [Link]
Newman–Kwart rearrangement. Wikipedia. Available at: [Link]
Newman-Kwart Rearrangement. Chem-Station Int. Ed. Available at: [Link]
Lloyd-Jones, G. C., Moseley, J. D., & Renny, J. S. (2008).
Harvey, J. N., Jover, J., Lloyd-Jones, G. C., Moseley, J. D., Murray, P. M., & Renny, J. S. (2009). The Newman–Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis.
synthesis of thiophenol from phenol. Chem-Station Int. Ed. Available at: [Link]
Organic Syntheses Procedure: 2-Naphthalenethiol. Organic Syntheses. Available at: [Link]
U.S. Patent No. 4,754,072. (1988). Preparation of thiophenols from phenols. Google Patents.
Newman, M. S., & Karnes, H. A. (1966). The Conversion of Phenols to Thiophenols via Dialkylthiocarbamates. The Journal of Organic Chemistry, 31(12), 3980-3984.
Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. Available at: [Link]
Thiols Safety Services. University College London. Available at: [Link]
HAZARD SUMMARY: Benzenethiol. New Jersey Department of Health. Available at: [Link]
Reagents & Solvents: How to Work with Thiols. University of Rochester Department of Chemistry. Available at: [Link]
Reduced sulphur compounds : focus on thiols. Government of Alberta. Available at: [Link]
Réarrangement de Newman-Kwart. Wikipedia (Français). Available at: [Link]
1-(3-Methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one. National Institutes of Health. Available at: [Link]
Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules. Available at: [Link]
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
Ethanone, 1-(3,4-dimethoxyphenyl)-. NIST WebBook. Available at: [Link]
A strategy for biomass revalorization through Newman-Kwart rearrangement - SRN1 reaction. ChemRxiv. Available at: [Link]
Ethanone, 1-(3,4-dimethoxyphenyl)- (Alternate Link). NIST WebBook. Available at: [Link]
1-[3-(Chloromethyl)-4-methoxyphenyl]ethan-1-one. PubChem. Available at: [Link]
¹H NMR spectrum of 1-(3-methoxyphenyl)ethan-1-ol. ResearchGate. Available at: [Link]
EP2497767A1 - Improved process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. Google Patents.
Phosphorus pentasulfide mediated conversion of organic thiocyanates to thiols. National Institutes of Health. Available at: [Link]
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside. National Institutes of Health. Available at: [Link]
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... ResearchGate. Available at: [Link]
O-(2-tert-butyl-6-dimethylthiocarbamoyl-4-methylphenyl) N,N-dimethylthiocarbamate dichloromethane solvate. ResearchGate. Available at: [Link]
Application Note: Precision Synthesis of 4-Mercapto-3-Methoxyacetophenone via Thiourea-Mediated SNAr
Executive Summary This application note details a robust, high-purity protocol for the synthesis of 4-mercapto-3-methoxyacetophenone (Target Molecule). While direct sulfhydration of aryl halides using sodium hydrosulfide...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, high-purity protocol for the synthesis of 4-mercapto-3-methoxyacetophenone (Target Molecule). While direct sulfhydration of aryl halides using sodium hydrosulfide (NaSH) is common, it frequently results in significant oxidative dimerization (disulfide formation) and poor selectivity.
To mitigate these risks, this protocol utilizes a Thiourea-mediated Nucleophilic Aromatic Substitution (SNAr) . This two-step "one-pot" sequence proceeds via an isolable isothiouronium salt intermediate, ensuring high regioselectivity and preventing premature oxidation. This method is specifically optimized for the 4-fluoro-3-methoxyacetophenone precursor, leveraging the high electronegativity of fluorine to stabilize the Meisenheimer complex despite the electron-donating nature of the ortho-methoxy group.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the electronic activation provided by the acetyl group at the para position. Although the methoxy group at the meta position (relative to acetyl) is electron-donating by resonance, the strong electron-withdrawing nature of the acetyl group (
) sufficiently activates the C-F bond for nucleophilic attack.
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
Activation: The carbonyl group withdraws electron density from the ring, making C4 electrophilic.
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect the top of the condenser to a bleach trap (sodium hypochlorite solution) to neutralize any escaping odors.
Dissolution: Charge the flask with 4-fluoro-3-methoxyacetophenone (10.0 mmol, 1.68 g) and Thiourea (11.0 mmol, 0.84 g).
Solvent Addition: Add Absolute Ethanol (30 mL). The volume should be sufficient to dissolve solids upon heating but concentrated enough to drive kinetics (approx. 0.3 M).[4]
Reaction: Heat the mixture to a gentle reflux (approx. 78-80 °C) with vigorous stirring.
Monitoring: Maintain reflux for 3–5 hours. Monitor consumption of the starting material via TLC (Hexane:EtOAc 4:1) or HPLC.[7] The starting fluoride will disappear, and a polar spot (salt) will appear at the baseline.
Phase 2: Alkaline Hydrolysis
Cooling: Allow the reaction mixture to cool to room temperature.
Hydrolysis: Add 10% NaOH aqueous solution (20 mL, approx. 50 mmol) directly to the reaction flask.
Reflux: Re-heat the mixture to reflux for 1–2 hours. The solution will turn homogenous and likely darken slightly (yellow/orange) as the thiolate forms. Note: The thiolate is sensitive to oxidation; keep under an inert atmosphere (Nitrogen/Argon) if possible.
Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.
Phase 3: Workup & Isolation
Acidification: Carefully acidify the cold mixture with 1M HCl dropwise until pH < 2. This protonates the thiolate (
) to the free thiol (). A precipitate or oil will separate.
Extraction: Extract the mixture with Dichloromethane (DCM) or Ethyl Acetate (3 x 30 mL).
Washing: Wash the combined organic layers with water (1 x 20 mL) and Brine (1 x 20 mL).
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
) .
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure (Rotavap).
Purification: If necessary, purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 95:5 to 80:20).
Critical Process Parameters (CPPs) & Troubleshooting
Substrate Selection: Fluoro vs. Chloro
While 4-chloro-3-methoxyacetophenone is cheaper, the C-Cl bond is significantly stronger and less polarized than the C-F bond in SNAr contexts.
Recommendation: Use the Fluoro analog for mild conditions (Ethanol reflux).
Alternative: If using the Chloro analog, switch solvent to DMF or DMSO and increase temperature to 100–120 °C.
Disulfide Management
The presence of the methoxy group can stabilize radical intermediates that lead to dimerization (Disulfide:
).
Detection: Check HPLC for a peak with approx. 2x the retention time and mass (M+ = 362).
Remediation: If disulfides are present, treat the crude mixture with Zinc dust in Acetic Acid (room temp, 1 hr) before final extraction to reduce the disulfide back to the thiol.
Odor Control
Thiols and low molecular weight sulfides have low odor thresholds.
Protocol: All rotary evaporation exhaust must be vented into a fume hood. Glassware should be soaked in a dilute bleach bath to oxidize residual thiols to sulfonates before washing.
Workflow Visualization
Figure 2: Operational workflow for the synthesis and purification process.
References
General SNAr Mechanism
Nucleophilic Aromatic Substitution. Wikipedia. Available at: [Link]
Thiourea Method Grounding
Aryl Halides to Thiophenols using Thiourea. Japanese Patent 63-203632 (1988).[8] Summary available via Rhodium/Erowid archives.
Synthesis of aryl thiols using thiourea. Beilstein Journals. Available at: [Link]
Precursor Data
3'-Fluoro-4'-methoxyacetophenone (CAS 455-91-4).[2] Chemical Building Block Data. Available at: [Link] (General chemical supplier data).
Alternative Catalytic Methods (Context)
Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein J. Org. Chem. 2014, 10, 1733–1748. Available at: [Link]
Reaction Safety
Thiophenol Synthesis by C-S Coupling. Organic Chemistry Portal. Available at: [Link]
Application Note: Thiol-Ene Click Chemistry Reactions Using 4-mercapto-3-methoxyacetophenone
Abstract This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions utilizing 4-mercapto-3-methoxyacetophenone. Thiol-ene chemistry is a robust and ver...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides detailed application notes and experimental protocols for conducting thiol-ene click chemistry reactions utilizing 4-mercapto-3-methoxyacetophenone. Thiol-ene chemistry is a robust and versatile covalent ligation strategy, celebrated for its high efficiency, rapid reaction rates under mild conditions, and minimal byproduct formation, positioning it as an exemplary "click" reaction.[1] Its applications are extensive, spanning polymer and materials science to bioconjugation and drug development. This guide focuses on the radical-mediated pathway, initiated by UV light, and explores the unique considerations for using an aromatic thiol bearing both electron-donating (methoxy) and electron-withdrawing (acetyl) functional groups. We provide a comprehensive, step-by-step protocol for the conjugation of 4-mercapto-3-methoxyacetophenone to an exemplary alkene, N-allylacetamide, suitable for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction to Thiol-Ene Click Chemistry
The thiol-ene reaction describes the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene") to form a stable thioether linkage.[1] This transformation can proceed via two primary mechanisms: a base/nucleophile-catalyzed Michael addition, typically effective with electron-poor alkenes, or a free-radical mediated addition.[1] This application note will focus exclusively on the latter, the radical-mediated pathway, due to its broad substrate scope and the exceptional spatial and temporal control afforded by photoinitiation.[1]
The radical reaction proceeds via a step-growth chain mechanism:
Initiation: A radical initiator, upon exposure to UV light or heat, generates an initial radical species. This radical then abstracts a hydrogen atom from the thiol (R-SH), forming a reactive thiyl radical (RS•).
Propagation: The thiyl radical adds across the alkene, forming a carbon-centered radical intermediate. This addition occurs in an anti-Markovnikov fashion.[1]
Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[1]
This cycle is highly efficient, leading to rapid and quantitative conversion under optimized conditions.
The Role of 4-mercapto-3-methoxyacetophenone
4-mercapto-3-methoxyacetophenone is an aromatic thiol that brings unique electronic properties to the thiol-ene reaction. The benzene ring is substituted with three key groups:
Thiol (-SH): The reactive group for the thiol-ene click reaction. The S-H bond is relatively weak, facilitating hydrogen abstraction to form the crucial thiyl radical.[2]
Methoxy (-OCH₃): An electron-donating group through resonance, which increases electron density on the aromatic ring.
Acetyl (-COCH₃): A moderately electron-withdrawing group through resonance and induction.[3]
The interplay of these groups influences the reactivity of the thiol. Research has shown that aromatic thiols, particularly those with electron-withdrawing substituents, can act as effective photoinitiators themselves under UV or visible light.[4][5] This suggests that 4-mercapto-3-methoxyacetophenone may exhibit enhanced photo-reactivity, potentially reducing the need for an external photoinitiator, although including one is recommended to ensure robust and rapid reaction kinetics.
Reaction Mechanism and Workflow Visualization
Radical-Mediated Thiol-Ene Mechanism
The following diagram illustrates the key steps in the photoinitiated radical thiol-ene reaction.
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
Nitrogen gas (for degassing)
UV reactor/lamp (e.g., 365 nm)
Standard laboratory glassware
Thin Layer Chromatography (TLC) supplies
Silica gel for column chromatography
Safety Precautions:
Always work in a well-ventilated fume hood.
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Thiols have strong, unpleasant odors. Handle with care.
UV radiation is harmful to eyes and skin. Use appropriate shielding.
Step-by-Step Procedure:
Reagent Preparation:
Prepare a stock solution of the photoinitiator (DMPA) by dissolving 10 mg in 1 mL of the chosen reaction solvent (e.g., DCM). This simplifies the addition of small catalytic amounts.
Reaction Setup:
In a quartz reaction tube or a borosilicate vial, add 4-mercapto-3-methoxyacetophenone (1.0 eq., e.g., 100 mg).
Add N-allylacetamide (1.1 eq.). Using a slight excess of the ene can help drive the reaction to completion.
Dissolve the reactants in the chosen solvent (e.g., 2 mL of DCM to achieve a concentration of ~0.25 M). The choice of solvent should ensure all components are fully dissolved.
Initiator Addition:
Add the photoinitiator DMPA (0.05-0.10 eq. relative to the thiol) to the reaction mixture. For example, add a calculated volume of the stock solution prepared in step 1.
Degassing:
While thiol-ene reactions are known to be relatively tolerant to oxygen, degassing can improve reaction rates and yields by minimizing quenching of radical intermediates.[4]
Gently bubble nitrogen gas through the solution for 5-10 minutes. After degassing, seal the vessel.
Photo-irradiation:
Place the reaction vessel in the UV reactor at a controlled distance from the lamp (e.g., 5-10 cm).
Irradiate the mixture with UV light (λ = 365 nm) at room temperature.[8] Reaction times can vary from minutes to a few hours.
Reaction Monitoring:
Periodically monitor the reaction progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexanes. The product thioether will have a different Rf value than the starting thiol and ene.
The disappearance of the limiting reagent (the thiol) indicates reaction completion.
Work-up and Purification:
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate) to isolate the pure thioether product.
Characterization:
Confirm the structure and purity of the final product using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Summary of Reaction Parameters
The following table provides a summary of typical reaction parameters that can be used as a starting point for optimization.
Parameter
Recommended Value/Range
Rationale & Notes
Thiol:Ene Stoichiometry
1 : 1.05 - 1.2
A slight excess of the 'ene' component can ensure complete consumption of the thiol.
Photoinitiator (DMPA)
1 - 10 mol %
Lower concentrations are often sufficient. Aromatic thiols may self-initiate, but adding a dedicated initiator ensures reliability.[5]
Solvent
DCM, THF, Acetonitrile
Should fully dissolve all reactants. Anhydrous conditions are preferred but not always strictly necessary.
Concentration
0.1 - 1.0 M
Higher concentrations generally lead to faster reaction rates.
UV Wavelength
365 nm
This wavelength is effective for common photoinitiators like DMPA.
Irradiation Time
15 min - 4 h
Highly dependent on scale, concentration, and initiator efficiency. Monitor by TLC.
Temperature
Room Temperature (20-25 °C)
The reaction is typically not highly sensitive to temperature and proceeds efficiently at ambient conditions.[7]
- Increase initiator concentration (up to 10 mol %).- Ensure proper degassing of the reaction mixture.- Check the age and output of the UV lamp.- Use fresh, purified starting materials.
Formation of Byproducts
- Ene homopolymerization- Disulfide formation (thiol oxidation)
- Ensure a 1:1 or slight excess ene stoichiometry; a large excess of ene can favor polymerization.- Degas the solution thoroughly to remove oxygen, which can promote disulfide formation.
Difficulty in Purification
- Similar polarity of product and starting materials
- Optimize the mobile phase for column chromatography.- Consider an alternative work-up procedure, such as a liquid-liquid extraction if applicable.
Applications in Research and Drug Development
The thioether product formed from this reaction, a substituted acetophenone, serves as a versatile chemical scaffold. The ketone functionality can be further modified through reactions such as:
Reductive amination to introduce amine diversity.
Aldol condensation to build larger molecular frameworks.
Formation of oximes or hydrazones for bioconjugation or as pharmacophores.
This versatility makes the thiol-ene reaction with 4-mercapto-3-methoxyacetophenone a powerful tool for:
Fragment-Based Drug Discovery: Rapidly generating libraries of compounds for screening.
Bioconjugation: Linking the acetophenone moiety to biomolecules (peptides, proteins) that have been functionalized with an alkene.
Materials Science: Incorporating this functional unit into polymers or onto surfaces to modify their properties.
References
Gorsche, C., et al. (2020). Exploring Aromatic S-Thioformates as Photoinitiators. PMC - NIH. Retrieved from [Link]
Kemp, G. L., et al. (2020). Evaluation of Aromatic Thiols as Photoinitiators. Macromolecules - ACS Publications. Retrieved from [Link]
Renzi, P., et al. (2021). Purple-Light Promoted Thiol-ene Reaction of Alkenes. ResearchGate. Retrieved from [Link]
Pinter, A., et al. (2020). Photoinitiated Thiol−Ene Reactions of Various 2,3‐Unsaturated O‐, C‐ S‐ and N‐Glycosides – Scope and Limitations Study. PMC - PubMed Central. Retrieved from [Link]
Prieto-Castañeda, A., et al. (2025). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. RSC Publishing. Retrieved from [Link]
Scanlan, E. M., et al. (2014). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. MDPI. Retrieved from [Link]
Schoen, A. P., et al. (n.d.). Electronic Supporting Information 3 Photoinduced thiol-ene polymerization reaction for fast preparation of 4 macroporous hybrid. The Royal Society of Chemistry. Retrieved from [Link]
Masterson, J. G., et al. (2019). Insights into Thiol-Aromatic Interactions: A Stereoelectronic Basis for S–H/π Interactions. ACS Publications. Retrieved from [Link]
Nedeljković, M., et al. (2015). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. PMC. Retrieved from [Link]
Roberts, B. P. (1999). novel radical reactions involving sulfur-containing compounds. UCL Discovery. Retrieved from [Link]
Schöneich, C. (2015). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. PMC - NIH. Retrieved from [Link]
Schöneich, C. (2020). Thiols and Thiyl Radicals. Chemistry LibreTexts. Retrieved from [Link]
Scanlan, E. M., & Corcé, V. (2015). Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substrates. Molecules, 20(1), 1-20. Retrieved from [Link]
MasterOrganicChemistry.com. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
Contreras, R. H., et al. (1993). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. ACS Publications. Retrieved from [Link]
Brezova, V., et al. (2003). Thiol radical cations and thiyl radicals as direct products of the free electron transfer from aromatic thiols to n-butyl chloride radical cations. ResearchGate. Retrieved from [Link]
Amic, A., et al. (2020). (E)-2-Benzylidenecyclanones: Part XXI—Reaction of Cyclic Chalcone Analogs with Cellular Thiols. MDPI. Retrieved from [Link]
Campodonico, P., et al. (2019). The effect of the electrophilic group on the hierarchy of nucleofuges in the aminolysis reactions of thiol- and dithiocarbonates with secondary alicyclic amines. New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
Sangsuwan, P., et al. (2020). Thiol-Ene Photopolymerization under Blue, Green and Red LED Irradiation. MDPI. Retrieved from [Link]
Application Note: High-Fidelity Preparation of Self-Assembled Monolayers (SAMs) using 3-Methoxy-4-Sulfanylacetophenone
[1] Executive Summary This guide details the protocol for generating high-density, ordered self-assembled monolayers (SAMs) of 3-methoxy-4-sulfanylacetophenone (also known as 3-methoxy-4-mercaptoacetophenone) on polycrys...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the protocol for generating high-density, ordered self-assembled monolayers (SAMs) of 3-methoxy-4-sulfanylacetophenone (also known as 3-methoxy-4-mercaptoacetophenone) on polycrystalline gold surfaces.[1]
Unlike simple alkanethiols, this aromatic thiol incorporates two critical functional moieties:
Acetophenone (Ketone) Tail: Provides a reactive carbonyl handle for downstream bioconjugation (via Schiff base formation) or electrochemical sensing.
Methoxy Group (3-position): Introduces steric modulation that influences packing density and prevents the "lying-down" phase often seen in simple aromatic thiols, thereby promoting a more upright orientation.[1]
This protocol addresses the specific solubility and kinetic challenges associated with methoxy-substituted aromatic thiols to ensure reproducible sensor interfaces.[1]
Substrate: Au(111) on Mica (for STM/AFM studies) or Polycrystalline Gold on Glass/Silicon (Ti or Cr adhesion layer).
Roughness: RMS < 2 nm is recommended to minimize defect sites.
Experimental Workflow: The "Dip-and-Rinse" Method
The formation of aromatic SAMs is governed by the interplay between the sulfur-gold interaction (chemisorption) and the
stacking interactions of the benzene rings.
Diagram 1: SAM Preparation Workflow
Caption: Optimized workflow for aromatic thiol SAM formation ensuring minimal surface contamination.
Step-by-Step Protocol
Phase A: Substrate Activation (Critical)
Why: Gold surfaces rapidly adsorb atmospheric hydrocarbons.[1] A "dirty" surface leads to disordered, patchy SAMs (pinholes).
Piranha Etch (Option 1): Immerse gold substrates in a 3:1 mixture of H₂SO₄:H₂O₂ for 30–60 seconds.
Caution: Piranha solution reacts violently with organics.[1][2]
Electrochemical Polishing (Option 2 - Preferred for Electrodes): Cycle the electrode in 0.5 M H₂SO₄ between -0.2 V and +1.5 V (vs. Ag/AgCl) until the characteristic gold reduction peak at +0.9 V is sharp and reproducible.
Rinse: Copious rinsing with Milli-Q water, followed by absolute ethanol.
Phase B: Solution Preparation
Why: Aromatic thiols have lower solubility than alkanethiols.[1]
Prepare a 1.0 mM solution of 3-methoxy-4-sulfanylacetophenone in absolute ethanol.
Note: If solubility is poor, use a 10% THF / 90% Ethanol mixture.
Degas the solution with Nitrogen (N₂) for 10 minutes to remove dissolved oxygen (prevents disulfide formation).
Phase C: Self-Assembly (Incubation)
Immerse the freshly cleaned gold substrate into the thiol solution immediately.
Incubation Time: 24 hours at Room Temperature (20–25°C).
Insight: While alkanethiols assemble in minutes, aromatic thiols require longer times to reorganize their rigid rings into a dense
Sonicate in ethanol for 1 min; Rinse with THF if necessary.
Loss of Signal over Time
Desorption of thiol.
Store samples in Nitrogen; Avoid temperatures >60°C (aromatic SAMs are thermally more stable than alkanes, but still fragile).
References
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170. Link
Finklea, H. O. (1996). Electrochemistry of Organized Monolayers of Thiols and Related Molecules on Electrodes. Electroanalytical Chemistry, 19, 109-335. Link
Sabatani, E., & Rubinstein, I. (1987). Organized self-assembling monolayers on electrodes: Part II. Monolayer-based ultramicroelectrodes. Journal of Physical Chemistry, 91(22), 5846–5849. Link
Ganesh, V., Pandey, R. R., Malhotra, B. D., & Lakshminarayanan, V. (2008). Electrochemical characterization of self-assembled monolayers (SAMs) of thiophenol and aminothiophenols on polycrystalline Au. Journal of Electroanalytical Chemistry, 619, 87-97. Link
Ulman, A. (1996). Formation and Structure of Self-Assembled Monolayers. Chemical Reviews, 96(4), 1533–1554. Link
Disclaimer: This Application Note is for research purposes only. Always consult the Safety Data Sheet (SDS) for 3-methoxy-4-sulfanylacetophenone and Piranha solution before handling.
Application Note: In Vitro Assay Protocols for Evaluating Thio-apocynin as an NADPH Oxidase Inhibitor
Introduction: Targeting the Engine of Oxidative Stress The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are membrane-bound protein complexes that catalyze the transfer of electrons...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Targeting the Engine of Oxidative Stress
The Nicotinamide Adenine Dinucleotide Phosphate (NADPH) oxidase (NOX) family of enzymes are membrane-bound protein complexes that catalyze the transfer of electrons from NADPH to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (O₂•⁻) and hydrogen peroxide (H₂O₂) as their primary function[1]. While essential for host defense against pathogens and cellular signaling, dysregulated NOX activity is a key driver of oxidative stress, implicating these enzymes in a wide range of pathologies including cardiovascular diseases, neurodegeneration, and cancer[1][2]. This central role in disease makes NOX enzymes a compelling target for therapeutic intervention[1][3].
Apocynin, a naturally occurring catechol, is one of the most widely studied NOX inhibitors[4][5]. However, its mechanism is indirect; apocynin is a prodrug that requires enzymatic activation by peroxidases, such as myeloperoxidase (MPO), to form the active dimer, diapocynin[4][5][6]. This active form prevents the assembly of the functional NOX complex by blocking the translocation of cytosolic subunits (e.g., p47phox) to the membrane-bound catalytic core[5][6][7]. This dependency on peroxidases can lead to inconsistent or negligible activity in cell types lacking MPO, where apocynin may merely act as an antioxidant[7][8][9].
Thio-apocynin, a sulfur-containing derivative of apocynin, represents a rational design approach to potentially overcome the limitations of the parent compound. The protocols detailed in this guide are designed to provide a rigorous framework for characterizing the inhibitory activity of thio-apocynin and similar molecules against NADPH oxidase. We will explore both cell-free and cell-based assay systems to build a comprehensive inhibitory profile, moving from direct enzymatic interaction to efficacy in a complex biological environment.
Foundational Concepts: Choosing the Right Assay
A multi-faceted approach is essential for robustly characterizing a novel inhibitor. The choice between a cell-free and a cell-based assay depends on the experimental question.
Cell-Free Assays: These reconstituted systems utilize purified or recombinant NOX components activated by non-physiological stimuli like anionic amphiphiles[10][11]. Their primary advantage is the direct assessment of the inhibitor's effect on the enzyme complex assembly and catalytic activity, completely bypassing confounding factors like cell permeability, off-target effects, or metabolic activation/degradation[11]. This makes them ideal for initial screening and mechanism-of-action studies.
Cell-Based Assays: These assays use whole cells that endogenously or recombinantly express the NOX complex. Activation is triggered by physiological or pharmacological stimuli like Phorbol 12-myristate 13-acetate (PMA)[12][13]. This context is invaluable for assessing a compound's efficacy under more biologically relevant conditions, accounting for its ability to cross the cell membrane and its stability in the intracellular environment.
Mechanism of NOX2 Activation and Apocynin Inhibition
Understanding the canonical NOX2 activation pathway is critical for interpreting inhibition data. In a resting state, the catalytic subunit (gp91phox/Nox2 and p22phox) resides in the membrane, while regulatory subunits (p47phox, p67phox, p40phox, and Rac GTPase) are in the cytosol. Upon stimulation, the regulatory subunits translocate and assemble with the membrane components to form the active oxidase.
Figure 1: Canonical activation pathway of the NOX2 enzyme complex.
Apocynin, after its conversion to diapocynin, is thought to interfere with this assembly process, providing a clear mechanistic target for thio-apocynin to be evaluated against.
The reliability of any inhibition assay hinges on the proper handling of the test compound.
Solubility Testing: Thio-apocynin, like apocynin, is likely to have limited aqueous solubility. A stock solution should be prepared in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay should be kept to a minimum (typically ≤0.5%) and be consistent across all wells to avoid solvent-induced artifacts.
Stability Assessment: The stability of thio-apocynin in aqueous assay buffers should be confirmed. A simple HPLC-based method can be used to assess its degradation over the time course of the experiment under assay conditions (temperature, pH)[14][15].
Concentration Range: A wide range of concentrations should be tested to determine the half-maximal inhibitory concentration (IC₅₀). A common approach is to use a serial dilution series spanning several orders of magnitude (e.g., from 1 nM to 100 µM).
Principle: This assay measures superoxide production from a reconstituted NOX enzyme system in a 96-well plate format. The system is activated by an anionic amphiphile, and superoxide generation is detected by the chemiluminescent probe lucigenin. A decrease in the chemiluminescent signal in the presence of thio-apocynin indicates inhibition.
Figure 2: Workflow for the cell-free NADPH oxidase inhibition assay.
Materials and Reagents
NOX Source: Membrane and cytosol fractions from differentiated human neutrophils or a cell line like HL-60, or purified recombinant NOX proteins.
Assay Buffer: Phosphate buffer (e.g., 65 mM, pH 7.0) containing 1 mM EGTA, 10 µM FAD, and 1 mM MgCl₂.
Substrate: NADPH solution (e.g., 20 mM stock in assay buffer).
Activator: Arachidonic Acid (AA) or Sodium Dodecyl Sulfate (SDS).
Detection Probe: Lucigenin (bis-N-methylacridinium nitrate). Prepare a stock in water.
Test Compound: Thio-apocynin stock solution in DMSO.
Positive Control: Diphenyleneiodonium (DPI) or apocynin (if MPO and H₂O₂ are included).
Plate: White, opaque 96-well microplate suitable for luminescence.
Instrumentation: Luminometer with kinetic reading capability and temperature control.
Step-by-Step Protocol
Reagent Preparation: Prepare all solutions fresh. Keep enzyme fractions on ice.
Assay Plate Setup: In a 96-well plate, assemble the reaction mixture. The final volume is typically 200 µL.
Add 150 µL of Assay Buffer to each well.
Add NOX membrane and cytosol fractions to each well (amounts to be optimized empirically).
Add lucigenin to a final concentration of 5 µM. Causality: Using low concentrations of lucigenin is critical to prevent redox cycling, which can cause artifactual superoxide generation and interfere with the assay[16][17].
Add 2 µL of thio-apocynin serial dilutions or DMSO vehicle control.
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme components.
Reaction Initiation: Initiate the reaction by adding 20 µL of NADPH to achieve a final concentration of 100-200 µM.
Signal Detection: Immediately place the plate in a luminometer pre-set to 37°C. Measure luminescence kinetically every 1-2 minutes for 30-60 minutes.
Data Analysis:
For each well, calculate the rate of reaction (Relative Light Units per minute, RLU/min) from the linear portion of the kinetic curve.
Subtract the background rate from wells lacking the enzyme components.
Normalize the rates to the vehicle control (defined as 100% activity).
Plot the normalized activity against the log concentration of thio-apocynin and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Experimental Controls
Purpose
Expected Outcome
No Enzyme
Measures background signal and inhibitor interference.
Minimal to no signal.
Vehicle Control (DMSO)
Represents 100% enzyme activity.
Maximum signal rate.
Positive Control (DPI)
Validates the assay's ability to detect inhibition.
Principle: This protocol measures NOX activity in intact cells (e.g., differentiated HL-60 human promyelocytic leukemia cells) following stimulation with PMA, a potent activator of Protein Kinase C (PKC) which triggers NOX assembly and activation[13][18]. The assay quantifies the ability of thio-apocynin to inhibit ROS production in a cellular context.
Figure 3: Workflow for the cell-based NADPH oxidase inhibition assay.
Materials and Reagents
Cells: HL-60 or THP-1 cells.
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
Differentiation Agent: DMSO for HL-60 cells (to induce a neutrophil-like phenotype).
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with calcium and magnesium.
Stimulant: Phorbol 12-myristate 13-acetate (PMA) stock in DMSO.
Detection Probe: Lucigenin.
Test Compound: Thio-apocynin stock solution in DMSO.
Culture HL-60 cells according to standard protocols.
To differentiate, seed cells at ~0.2 x 10⁶ cells/mL and add DMSO to a final concentration of 1.3% (v/v). Culture for 5-7 days. Successful differentiation can be confirmed by morphology changes and expression of surface markers like CD11b.
Cell Preparation:
Harvest differentiated cells by centrifugation.
Wash twice with warm HBSS and resuspend in HBSS at a final concentration of 1-2 x 10⁶ cells/mL.
Inhibitor Pre-incubation:
Add 100 µL of the cell suspension to each well of a white, opaque 96-well plate.
Add 2 µL of thio-apocynin serial dilutions or DMSO vehicle.
Incubate for 30-60 minutes at 37°C to allow for cell uptake of the compound.
Reaction Setup and Stimulation:
Add lucigenin to each well to a final concentration of 5-10 µM.
Place the plate in the luminometer and allow the temperature to equilibrate to 37°C.
Initiate the "respiratory burst" by adding PMA to a final concentration of 100-200 nM. Causality: PMA activates PKC, which phosphorylates p47phox, initiating its translocation to the membrane and activating the NOX complex[13][18].
Signal Detection: Measure luminescence kinetically every 2-5 minutes for 60-90 minutes.
Cell Viability Assay (Self-Validation): In a parallel plate prepared identically but without lucigenin, perform a cell viability assay (e.g., MTT) after the incubation period. Trustworthiness: This step is crucial to ensure that any observed decrease in ROS production is due to specific NOX inhibition and not simply a result of compound-induced cytotoxicity.
Data Analysis:
Calculate the rate of luminescence (RLU/min) or the area under the curve after subtracting the signal from unstimulated cells.
Normalize the data to the PMA-stimulated vehicle control (100% activity).
Plot the normalized data against the log inhibitor concentration to determine the IC₅₀.
Data Interpretation and Summary
All quantitative data should be summarized for clear comparison. The results from both assays provide a comprehensive picture of the inhibitor's profile.
Parameter
Cell-Free Assay
Cell-Based Assay
Interpretation
IC₅₀ (Thio-apocynin)
e.g., 5.2 µM
e.g., 15.8 µM
A lower IC₅₀ in the cell-free system suggests direct enzyme inhibition. A higher IC₅₀ in the cell-based system could indicate poor cell permeability or metabolic inactivation.
IC₅₀ (Apocynin Control)
High/No Inhibition*
e.g., 25 µM
Apocynin should be a weak inhibitor in the cell-free assay unless MPO/H₂O₂ are added. Its activity in the cell-based assay validates the cellular model.
IC₅₀ (DPI Control)
e.g., 0.5 µM
e.g., 1.2 µM
Confirms both assay systems are working correctly.
Cell Viability (at IC₅₀)
N/A
>90%
Confirms the inhibitory effect is not due to cytotoxicity.
*Without the addition of a peroxidase system.
Conclusion
The described cell-free and cell-based protocols provide a robust, validated system for the in vitro characterization of thio-apocynin as a potential NADPH oxidase inhibitor. The cell-free assay offers mechanistic insight into direct enzyme interaction, while the cell-based assay provides crucial information on the compound's efficacy in a more physiologically relevant environment. By carefully including the appropriate controls and performing parallel cytotoxicity assessments, researchers can generate high-quality, trustworthy data to advance the development of novel NOX-targeted therapeutics.
References
Heumüller, S., Wind, S., Barbosa-Sicard, E., Schmidt, H. H., & Brandes, R. P. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. Hypertension, 51(2), 211-217. [Link]
Dikalov, S. I., & Dikalova, A. E. (2020). Recent developments in the probes and assays for measurement of the activity of NADPH oxidases. Antioxidants & Redox Signaling, 32(1), 44-62. [Link]
Touyz, R. M. (2008). Apocynin, NADPH oxidase, and vascular cells: a complex matter. Hypertension, 51(2), 172-174. [Link]
Minkenberg, I., & Ferber, E. (1984). Lucigenin-dependent chemiluminescence as a new assay for NAD(P)H-oxidase activity in particulate fractions of human polymorphonuclear leukocytes. Journal of Immunological Methods, 71(1), 61-67. [Link]
Pick, E. (2014). Cell-free NADPH oxidase activation assays: "in vitro veritas". Methods in Molecular Biology, 1124, 227-275. [Link]
Pick, E. (2014). Cell-free NADPH oxidase activation assays: "in vitro veritas". ResearchGate. [Link]
Maraldi, T. (2013). Apocynin: Chemical and biophysical properties of a NADPH oxidase inhibitor. Current Bioactive Compounds, 9(2), 132-139. [Link]
Daiber, A., Oelze, M., August, M., Tsvetkov, D., Wenzel, P., & Münzel, T. (2019). Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation. Frontiers in Physiology, 10, 131. [Link]
Li, Y., Zhu, H., Kuppusamy, P., Roubaud, V., Zweier, J. L., & Trush, M. A. (1998). Validation of lucigenin (bis-N-methylacridinium) as a chemilumigenic probe for detecting superoxide anion radical production by enzymatic and cellular systems. The Journal of Biological Chemistry, 273(4), 2015-2023. [Link]
Stefanska, J., & Pawliczak, R. (2008). Apocynin: molecular aptitudes. Mediators of Inflammation, 2008, 106507. [Link]
Touyz, R. M. (2008). Apocynin, NADPH Oxidase, and Vascular Cells. Hypertension, 51(2), 172-174. [Link]
ResearchGate. (n.d.). CHOphox cells respond to PMA stimulation. ResearchGate. [Link]
Abramov, A. Y., Jacobson, J., Wientjes, F., Hothersall, J., Duchen, M. R., & Segal, A. W. (2005). Expression and modulation of an NADPH oxidase in mammalian astrocytes. The Journal of Neuroscience, 25(40), 9176-9184. [Link]
Heumüller, S., Wind, S., Barbosa-Sicard, E., Schmidt, H. H., & Brandes, R. P. (2008). Apocynin is not an inhibitor of vascular NADPH oxidases but an antioxidant. PubMed, 18086842. [Link]
Pick, E. (2014). Cell-Free NADPH Oxidase Activation Assays: A Triumph of Reductionism. PubMed, 24782012. [Link]
Ameziane-El-Hassani, R., Boufraqech, M., Lagarrigue, S., & Dupuy, C. (2021). Characterization of NADPH Oxidase Expression and Activity in Acute Myeloid Leukemia Cell Lines: A Correlation with the Differentiation Status. International Journal of Molecular Sciences, 22(21), 11520. [Link]
ResearchGate. (n.d.). Effect of PMA-induced NADPH oxidase activation on caspase-3 activity in Me2SO-differentiated HL-60 cells. ResearchGate. [Link]
El-Gogary, R. I., Badr, M., El-Sayed, A. M., Al-Ghamdi, S. A., Al-Malki, A. L., & El-Newehy, M. H. (2022). In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. International Journal of Pharmaceutics, 617, 121631. [Link]
Bruschi, M. L., de Toledo, L. D. A., & de Souza, A. C. (2014). A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles. Journal of Liquid Chromatography & Related Technologies, 37(13), 1855-1867. [Link]
Bruschi, M. L., de Toledo, L. D. A., & de Souza, A. C. (2014). A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles. ResearchGate. [Link]
Application Note: Storage and Stability Protocols for 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
Executive Summary 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one (CAS 69114-75-6), also known as Thioapocynin or 4'-mercapto-3'-methoxyacetophenone, is a synthetic derivative of the NADPH oxidase inhibitor Apocynin. Unlike it...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one (CAS 69114-75-6), also known as Thioapocynin or 4'-mercapto-3'-methoxyacetophenone, is a synthetic derivative of the NADPH oxidase inhibitor Apocynin. Unlike its oxygen-based analog, this compound possesses a thiol (-SH) moiety at the para position.
The Critical Directive: The stability of this compound is governed entirely by the susceptibility of the thiol group to oxidative coupling. Upon exposure to atmospheric oxygen, it rapidly dimerizes to form a disulfide bridge (Ar-S-S-Ar), rendering the sample impure and potentially inactive. Strict exclusion of oxygen and moisture is mandatory for maintaining analytical integrity.
This guide outlines the "Gold Standard" protocols for storage, handling, and quality control to prevent the formation of the disulfide impurity.
Chemical Identity & Physicochemical Profile[2][3]
Property
Specification
Chemical Name
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
Synonyms
4'-Mercapto-3'-methoxyacetophenone; Thioapocynin
CAS Number
69114-75-6
Molecular Formula
C₉H₁₀O₂S
Molecular Weight
182.24 g/mol
Physical State
Solid (Powder/Crystals)
Solubility
Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
pKa (Thiol)
~6.5 - 7.5 (Estimated; thiophenols are more acidic than alkyl thiols)
Odor
Characteristic sulfur/mercaptan stench (Strong)
Mechanisms of Instability
To preserve the compound, one must understand how it degrades. The primary failure mode is Oxidative Dimerization .
The Oxidation Cascade
Thiophenols are "soft" nucleophiles. In the presence of oxygen and trace moisture, the thiol group deprotonates to form a thiolate anion (Ar-S⁻). This anion transfers an electron to oxygen, generating a thiyl radical (Ar-S•), which rapidly couples with another radical to form the disulfide dimer.
Key Drivers of Degradation:
Oxygen: The stoichiometric reactant for dimerization.
Base/pH > 7: Promotes the formation of the reactive thiolate anion.
Transition Metals: Trace copper or iron (common in non-LCMS grade solvents) catalyze the radical generation.
Visualization: The Degradation Pathway
The following diagram illustrates the oxidative pathway that must be blocked.
Caption: Figure 1. The oxidative dimerization cascade of thiophenols. Intervention points highlight where storage protocols arrest the process.
Storage Protocols
Long-Term Storage (Solid State)
Duration: > 1 Month
The "Inert & Cold" Standard:
Container: Amber glass vial with a Teflon-lined screw cap. Do not use plastic containers for long-term storage as thiols can permeate or adsorb to certain polymers.
Atmosphere: The headspace must be purged with Argon or Nitrogen gas before sealing. Argon is preferred as it is heavier than air and forms a better "blanket" over the solid.
Temperature: Store at -20°C . Lower temperatures significantly reduce the kinetic rate of auto-oxidation.
Desiccation: Store the vial inside a secondary container (jar or bag) containing active desiccant (silica gel or Drierite) to prevent moisture condensation upon thawing.
Short-Term Handling & Solubilization
Duration: Hours to Days
Protocol for Preparing Stock Solutions:
Solvent Choice: Use degassed DMSO or Ethanol.
Degassing Method: Sparge the solvent with helium or nitrogen for 15 minutes prior to adding the solid. This removes dissolved oxygen that would immediately attack the thiol.
Concentration: High concentrations (>10 mM) are self-protective compared to dilute solutions, where the ratio of dissolved oxygen to compound is higher.
Working Life:
Room Temp: Use within 4 hours.
4°C: Stable for ~24 hours if sealed.
Avoid Freeze-Thaw: Aliquot stock solutions immediately into single-use vials. Freeze-thaw cycles introduce moisture and oxygen.
Handling "Stench" Compounds
This compound is a mercaptan and likely possesses a pungent, garlic/rotten-egg odor.
Engineering Control: Always weigh and handle inside a functioning chemical fume hood.
Decontamination: Glassware and spills should be treated with a dilute bleach solution (sodium hypochlorite) inside the hood. The bleach oxidizes the thiol to a sulfonate (odorless), neutralizing the smell. Warning: Do not mix bleach with the pure solid violently; add dilute bleach slowly to wash water.
Quality Control & Validation
Before using stored material for critical experiments (e.g., cell assays, enzyme kinetics), validate its integrity.
The Ellman’s Test (Quantitative)
Standard HPLC may not always separate the thiol from the disulfide perfectly depending on the column. The Ellman's reagent (DTNB) test is specific for free thiols.
Mechanism: DTNB reacts with free -SH to release TNB²⁻ (Yellow, λmax = 412 nm).
Pass Criteria: Molar extinction coefficient matches theoretical max. If absorbance is low, significant oxidation to disulfide has occurred.
HPLC-UV (Purity Check)
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna).
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid .
Note: The acid is crucial to keep the thiol protonated (Ar-SH) and prevent on-column oxidation.
Detection: 254 nm (Aromatic ring) or 280 nm.
Shift: The disulfide dimer is significantly more hydrophobic than the monomer. It will elute later (higher retention time) than the parent thiol.
Storage Decision Tree
Use this logic flow to determine the appropriate storage method for your experimental needs.
Caption: Figure 2. Decision tree for selecting the optimal storage condition based on physical state and usage timeline.
References
Sigma-Aldrich (Merck). Product Specification: 1-(3-methoxy-4-sulfanylphenyl)ethan-1-one (CAS 69114-75-6). Retrieved from
Thermo Fisher Scientific. Handling and Storage of Thiols and Mercaptans (Technical Bulletin). Highlights the sensitivity of thiophenols to air oxidation and the requirement for inert atmosphere.[1]
National Institutes of Health (PubChem). Compound Summary: 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one. Retrieved from
Whitesides, G. M., et al. (1977). Rates of Thiol-Disulfide Interchange Reactions. Journal of Organic Chemistry.
LGC Standards. Reference Standards for Thiol Impurities. (General protocols for handling thiol-containing pharmaceutical impurities). Retrieved from
Technical Support Center: Purification of 4-Mercapto-3-Methoxyacetophenone
Introduction You are likely encountering difficulties purifying 4-mercapto-3-methoxyacetophenone because you are treating it like a standard organic intermediate. It is not.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
You are likely encountering difficulties purifying 4-mercapto-3-methoxyacetophenone because you are treating it like a standard organic intermediate. It is not. This molecule contains a thiophenol moiety para-substituted with an electron-withdrawing acetyl group. This combination creates two distinct challenges:
Hyper-Acidity: The
is significantly lower than standard thiophenols (~6.0 vs 6.6), altering extraction behaviors.
Aggressive Oxidation: The resulting thiolate anion is highly nucleophilic and prone to rapid oxidative dimerization into the disulfide (4,4'-disulfanediylbis(3-methoxyacetophenone)).
This guide abandons standard "wash-and-dry" protocols in favor of a Reductive-Extractive Loop . This is a self-validating system: if the protocol fails, the chemistry tells you exactly why (e.g., pH mismatch vs. oxidation).
Module 1: The Oxidation Trap (Disulfides)
User Symptom: "My product is a solid instead of an oil," or "NMR shows a double set of peaks," or "Yield is >100%."
The Root Cause:
Air oxidation has converted your thiol (Ar-SH) into the disulfide dimer (Ar-S-S-Ar). This happens spontaneously on silica gel columns or in basic solutions. You cannot separate the disulfide easily by chromatography because it streaks and co-elutes. You must chemically cleave it back to the monomer.
Corrective Protocol: The Zinc/Acid Reduction
Use this if your crude material contains >5% disulfide.
Dissolution: Dissolve crude mixture in Glacial Acetic Acid (AcOH) (10 mL per gram of substrate).
Activation: Add Zinc Dust (3.0 equivalents).
Note: The Zn surface must be active. If the dust is old, wash with dilute HCl first.
Reflux: Heat to 60°C for 1-2 hours.
Mechanism:[1] Zn inserts into the S-S bond, reducing it to two Zinc-thiolate species.
Filtration: Filter hot through a Celite pad to remove excess Zn.
Quench: Pour filtrate into ice water. The product may precipitate, or require extraction (see Module 2).
Why this works: The acetyl group on your molecule survives these conditions, while the S-S bond is cleaved. This resets your purity baseline.
Module 2: The Selectivity Filter (Acid-Base Extraction)
User Symptom: "I cannot remove the unreacted 4-bromo/chloro-3-methoxyacetophenone precursor."
The Root Cause:
Both the product and the starting material are non-polar aromatics. They behave identically on silica gel. However, they differ radically in acidity .
Starting Material:
(No acidic protons).
Product (Thiol):
(Enhanced acidity due to para-acetyl group).
The "pH Swing" Protocol
Do not use NaOH. It is too strong and will deprotonate phenols or cause aldol side-reactions with the ketone.
Step-by-Step Workflow
Organic Phase: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
Extraction (The Trap): Extract 3x with 10% Sodium Carbonate (
) or Saturated Sodium Bicarbonate ().
Chemistry: The pH of
is ~11. This is high enough to deprotonate the thiol ( ~6) into the water-soluble thiolate (), but low enough to leave the starting material in the organic layer.
Separation:
Organic Layer: Contains impurities (halides, disulfides). Discard (or save for recovery).
Aqueous Layer: Contains your product as the sodium salt.
Acidification (The Release):
Cool the aqueous layer on ice.
Slowly add 2M HCl until pH < 2.
Observation: The product will crash out as a white/yellow solid or oil.
Recovery: Extract the now-cloudy aqueous layer with DCM, dry over
, and concentrate.
Visualization: The Purification Logic Flow
Figure 1: The "pH Swing" purification logic. By exploiting the specific pKa of the thiophenol moiety, we separate it from non-acidic impurities without chromatography.
Module 3: Chromatography Survival Guide
User Symptom: "The product streaks on the column and co-elutes with impurities."
The Root Cause:
Thiol groups interact strongly with the silanol groups (
) on silica gel. Furthermore, slightly basic silica promotes oxidation to the disulfide during the run.
Corrective Protocol: Acidified Eluent
If you must run a column (e.g., to separate regioisomers), you must suppress ionization.
The Solvent: Add 0.5% to 1% Acetic Acid to your mobile phase (e.g., Hexanes:EtOAc + 1% AcOH).
The Effect: This keeps the silica acidic and the thiol protonated (
), preventing "tailing."
Speed: Run the column fast. The longer the thiol sits on silica, the more disulfide forms.
Summary Data & Troubleshooting
Solvent Compatibility Table
Solvent
Suitability
Notes
Dichloromethane (DCM)
Excellent
Best for final extraction.
Ethyl Acetate (EtOAc)
Good
Good for initial dissolution; prone to holding water.
Diethyl Ether
Avoid
Often contains peroxides which instantly oxidize thiols.
DMSO/DMF
Avoid
High boiling point makes removal difficult; promotes oxidation.
Water (Basic)
Excellent
Solubilizes product as thiolate anion.
Water (Acidic)
Poor
Product precipitates (insoluble).
pKa Comparison (The Separation Physics)
Species
Approx pKa
Behavior at pH 11 (Na2CO3)
4-Mercapto-3-methoxyacetophenone
~6.0
Ionized (Aqueous Soluble)
4-Bromo-3-methoxyacetophenone
>40
Neutral (Organic Soluble)
4,4'-Disulfide Dimer
>40
Neutral (Organic Soluble)
Thiophenol (Unsubstituted)
6.6
Ionized
Phenol
10.0
Partially Ionized (Risk of co-extraction)
References
Synthesis of Thiolacetic Acid Derivatives. (General procedure for thiol handling and distillation). Organic Syntheses, Coll.[2] Vol. 4, p.928 (1963). Link
pKa Values of Substituted Thiophenols. (Establishing the acidity of electron-deficient thiols). J. Am. Chem. Soc., 1953, 75, 14, 3353–3354. Link
Reductive Cleavage of Disulfides. (Zinc/Acetic Acid methodology). Journal of Biological Chemistry, Methods for Thiol/Disulfide Quantification. Link
Purification of Aromatic Thiols. (Strategies for preventing oxidation on silica). Chemistry - A European Journal, 2010, 16, 10866. Link
Improving yield in the thionation of acetovanillone to thio-analog
Technical Support Center: Thionation of Acetovanillone Subject: Improving Yield and Purity in the Synthesis of 4-Hydroxy-3-methoxythioacetophenone Ticket ID: THIO-AV-001 Support Level: Tier 3 (Senior Application Scientis...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Thionation of Acetovanillone
Subject: Improving Yield and Purity in the Synthesis of 4-Hydroxy-3-methoxythioacetophenone
Ticket ID: THIO-AV-001
Support Level: Tier 3 (Senior Application Scientist)[1]
Introduction
Welcome to the technical support guide for the thionation of acetovanillone. As a Senior Application Scientist, I understand that converting phenolic ketones to their thio-analogs presents a unique set of challenges compared to standard aromatic ketones.
The primary failure mode in this reaction is the interference of the free phenolic hydroxyl group (4-OH) with the thionating agent (Lawesson’s Reagent or P₄S₁₀), leading to phosphate ester formation, polymerization, or incomplete conversion.[1] This guide prioritizes "clean" chemistry—optimizing reaction conditions to favor the carbonyl attack while suppressing phenolic side reactions.[1]
Module 1: Reagent Selection & Strategy
Before starting your next batch, evaluate your current method against these three protocols.
Strategy Comparison Matrix
Feature
Method A: Standard Lawesson’s (LR)
Method B: Curphey Method (Recommended)
Method C: Protection-Deprotection
Reagents
Lawesson’s Reagent, Toluene/Xylene
P₄S₁₀, Hexamethyldisiloxane (HMDO)
Ac₂O, then LR, then Hydrolysis
Yield Potential
40–60% (High variability)
75–90%
80–95% (Two steps)
Purification
Difficult (LR byproducts are sticky)
Easy (Byproducts hydrolyze)
Standard
Phenol Risk
High (Side reaction at -OH)
Low (HMDO buffers the system)
None (Protected)
Use Case
Quick screening
High yield & purity requirements
GMP/Scale-up
Module 2: Optimized Protocols
Protocol A: The "Curphey" Method (P₄S₁₀ + HMDO)
Why this works: This is often superior to Lawesson's Reagent for phenolic substrates.[1] The HMDO acts as an oxygen scavenger, driving the equilibrium toward the thione while keeping the reaction mixture homogeneous and preventing the formation of hard polymeric phosphorus byproducts [1].
Reagents:
Acetovanillone (1.0 equiv)
Phosphorus Pentasulfide (P₄S₁₀) (0.2 – 0.5 equiv)
Hexamethyldisiloxane (HMDO) (2.0 – 4.0 equiv)
Solvent: Dry Acetonitrile or Toluene
Step-by-Step:
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under Argon/Nitrogen atmosphere.
Dissolution: Dissolve acetovanillone in anhydrous Acetonitrile (preferred for cleaner workup) or Toluene.[1]
Addition: Add P₄S₁₀ followed immediately by HMDO.
Reflux: Heat to reflux.[1][2][3][4] The mixture should turn clear as the effective thionating species generates in situ.
Monitoring: Monitor by TLC every 30 minutes. The product (thioacetovanillone) will be less polar (higher R_f) and likely yellow/orange.
Workup (Critical): Cool to room temperature. Add 5% aqueous NaHCO₃ or K₂CO₃.[1] Stir vigorously for 30 minutes. Note: This hydrolyzes the silicon-phosphorus byproducts into water-soluble salts.[1]
Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
Protocol B: Modified Lawesson’s Reagent (LR)
Why this works: If you must use LR, you must minimize the temperature to prevent decomposition of the reagent, which occurs >110°C [2].[1]
Purification Trick: After concentration, the residue will contain LR byproducts (cyclotriphosphonates).[1] These are difficult to separate.
Tip: Dissolve crude in minimum DCM, add silica gel, evaporate to dryness ("dry load"), and run a flash column using a gradient of Hexane:EtOAc.[1] The sulfur product is usually much faster moving than the LR byproducts.
Module 3: Decision Logic & Workflow
The following diagram illustrates the decision process to maximize yield based on your lab's capabilities.
Caption: Decision tree for selecting the optimal thionation pathway. Green path indicates the highest probability of success for phenolic substrates.
Module 4: Troubleshooting & FAQs
Q1: My reaction stalls at 60% conversion. Adding more Lawesson’s Reagent doesn't help.[1] Why?
A: This is likely due to the "poisoning" of the reagent by moisture or the formation of a stable phosphorus-phenolate complex.
Fix: Ensure solvents are strictly anhydrous. If the reaction stalls, do not just add more solid LR. Filter the reaction to remove the polymer sludge, re-dissolve in fresh dry solvent, and add fresh reagent. Alternatively, switch to Microwave irradiation (solvent-free or minimal solvent) to overcome the activation energy barrier [3].[1]
Q2: The product smells intensely of rotten eggs/sulfur even after column chromatography.
A: This indicates trapped H₂S or low-molecular-weight sulfur byproducts.[1]
Fix: Wash your organic layer with a 10% solution of Sodium Hypochlorite (Bleach) during workup.[1] This oxidizes residual sulfur species to odorless sulfates.[1] Caution: Do this in a fume hood.
Q3: I see a baseline spot on TLC that wasn't there before.
A: This is likely the phosphorylated phenol (O-P bond formation).[1]
Fix: This is irreversible in the reaction pot. You must prevent it. Use the Protection Strategy : Acetylate the phenol (Acetic anhydride/Pyridine)
Thionate Deprotect (K₂CO₃/MeOH). The acetate group is less nucleophilic toward phosphorus than the free phenol.
Q4: Can I use microwave synthesis for this?
A: Yes, and it is highly recommended for acetovanillone.[1]
Protocol: Mix Acetovanillone + LR (0.6 equiv) + minimal dry solvent (or solvent-free on Alumina). Irradiate at 100-110°C for 5-15 minutes. This minimizes the thermal exposure time, reducing degradation of the sensitive thio-ketone [3].[1]
References
Curphey, T. J. (2002).[1][5] Thionation with the reagent combination of phosphorus pentasulfide and hexamethyldisiloxane.[1][3][5][6][7] The Journal of Organic Chemistry, 67(18), 6461–6473.[1] Link
Ozturk, T., Ertas, E., & Mert, O. (2007).[1] Use of Lawesson’s reagent in organic syntheses.[1][2][3][6][7][8][9][10][11] Chemical Reviews, 107(11), 5210–5278.[1] Link
Varma, R. S., & Kumar, D. (1999).[1][12] Microwave-accelerated solvent-free synthesis of thioketones, thiolactones, thioamides, thionoesters, and thioflavonoids.[1][12] Organic Letters, 1(5), 697–700.[1] Link
Jesberger, M., Davis, T. P., & Barner, L. (2003).[1][12] Applications of Lawesson’s reagent in organic and organometallic syntheses.[1][10] Synthesis, 2003(13), 1929–1958.[1] Link
Technical Support Center: Troubleshooting Oxidation of 4-sulfanyl-3-methoxyacetophenone in Solution
Introduction Welcome to the technical support guide for 4-sulfanyl-3-methoxyacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this aryl thiol inte...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Welcome to the technical support guide for 4-sulfanyl-3-methoxyacetophenone. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this aryl thiol intermediate. The sulfhydryl (-SH) group is a potent nucleophile and a critical functional handle for conjugation and further synthetic transformations. However, this reactivity also makes it highly susceptible to oxidation, primarily into its corresponding disulfide dimer, which can lead to failed reactions, impure products, and analytical complications.
This guide provides a structured, in-depth approach to understanding, troubleshooting, and preventing the unwanted oxidation of 4-sulfanyl-3-methoxyacetophenone in solution. By explaining the causal mechanisms behind the degradation and providing validated protocols, we aim to empower you to maintain the integrity of your compound throughout your experimental workflow.
Section 1: The Chemistry of Aryl Thiol Oxidation
The primary challenge in handling 4-sulfanyl-3-methoxyacetophenone stems from the reactivity of its thiol group. The thiol-disulfide interchange is a dynamic process, but in the presence of oxidants, the equilibrium is driven towards the disulfide.[1] The process is initiated by the deprotonation of the thiol (R-SH) to the more reactive thiolate anion (R-S⁻), which is then readily oxidized.
Several factors can catalyze this oxidation:
Dissolved Oxygen: Atmospheric oxygen is the most common culprit in the oxidation of thiols in solution.[2]
Trace Metal Ions: Metal ions such as Cu²⁺, Fe³⁺, and Mn²⁺ can act as catalysts, significantly accelerating the rate of oxidation.[2]
pH: Basic conditions (pH > 7) favor the formation of the thiolate anion, making the thiol more prone to oxidation.[3]
Light and Heat: Exposure to UV light and elevated temperatures can provide the energy to initiate and propagate oxidation reactions.
The oxidation typically proceeds through several stages, with the disulfide being the most common product. However, over-oxidation can lead to the formation of sulfenic, sulfinic, and ultimately, sulfonic acids, which are generally irreversible and represent a complete loss of the desired starting material.[4][5]
Caption: Oxidation pathway of 4-sulfanyl-3-methoxyacetophenone.
Section 2: Troubleshooting Guide
This section addresses common problems encountered during the handling and use of 4-sulfanyl-3-methoxyacetophenone solutions.
Q1: I dissolved the compound, but my solution quickly turned cloudy, or a white precipitate formed. What is happening?
A1: This is a classic sign of disulfide dimer formation. The dimer of 4-sulfanyl-3-methoxyacetophenone has a significantly higher molecular weight and different polarity, often resulting in lower solubility in the solvent system compared to the monomeric thiol. This leads to its precipitation.
Causality: The rapid formation of the precipitate indicates an aggressive oxidation process. This is likely due to a combination of dissolved oxygen in your solvent and potentially trace metal contaminants.
Immediate Action:
Confirm the identity of the precipitate using techniques like Mass Spectrometry (MS) or by collecting and analyzing its Nuclear Magnetic Resonance (NMR) spectrum.
To salvage the material, you can attempt to reduce the disulfide back to the free thiol by adding a reducing agent like TCEP or DTT (see Section 3, FAQ 2 for guidance).
Preventative Strategy: Strictly adhere to the protocol for preparing solutions under an inert atmosphere using degassed solvents (see Section 4).
Q2: My analytical data (LC-MS, NMR) shows multiple unexpected peaks. How can I identify them?
A2: Unwanted peaks are typically oxidation products. You can tentatively identify them by their mass-to-charge ratio (m/z) in MS and characteristic shifts in NMR.
Causality: The presence of multiple species suggests that the oxidation has progressed beyond simple dimerization. You may be observing intermediate and terminal oxidation products.
Troubleshooting Steps:
Mass Spectrometry Analysis: Compare the observed m/z values against the expected masses of potential byproducts.
NMR Spectroscopy: Look for the disappearance of the thiol proton (-SH) peak and the appearance of new aromatic and aliphatic signals corresponding to the dimer or other oxidized species. The symmetry of the disulfide dimer will result in a simplified NMR spectrum compared to the starting material.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Expected Mass Change (from Thiol)
Notes
4-sulfanyl-3-methoxyacetophenone
C₉H₁₀O₂S
182.24
-
Starting Material
Disulfide Dimer
C₁₈H₁₈O₄S₂
362.46
(M-1) x 2
Most common byproduct. Look for [M+H]⁺ at ~363.47.
Q3: My subsequent reaction, which targets the thiol group, has a very low yield. What is the cause?
A3: A low yield in a thiol-specific reaction (e.g., maleimide conjugation, SNAr reaction) is a direct consequence of the starting material's oxidation. If the thiol group has been converted to a disulfide or a sulfonic acid, it is no longer available to participate in the desired reaction.
Causality: The effective concentration of your active thiol is much lower than you calculated based on the initial weight of the compound.
Validation & Solution:
Analyze the Starting Material: Before starting your reaction, run a quick analytical check (e.g., LC-MS) on your solution of 4-sulfanyl-3-methoxyacetophenone to confirm its purity and the absence of the disulfide dimer.
In Situ Reduction: If you detect the presence of the dimer, add a suitable reducing agent like TCEP directly to your solution and allow it to react for 15-30 minutes before proceeding with your primary reaction. TCEP is often preferred as it does not need to be removed before subsequent reactions with thiol-reactive probes like maleimides.[2][6]
Implement Preventative Handling: For future experiments, ensure all solutions are freshly prepared using the inert atmosphere techniques detailed in Section 4.
Section 3: Proactive Prevention & FAQs
FAQ 1: What is the best practice for preparing a stock solution to minimize oxidation?
A1: The key is to eliminate oxygen. Never prepare a solution on an open bench with a solvent straight from the bottle. You must use a deoxygenated solvent and maintain an inert atmosphere throughout the process. A detailed, step-by-step protocol is provided in Section 4.
FAQ 2: What additives can I use in my solution to protect the thiol group?
A2: The two most effective types of additives are reducing agents and metal chelators.
Reducing Agents: These agents actively reverse disulfide formation and maintain the thiol in its reduced state.[3] The most common choices are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).
Metal Chelators: Ethylenediaminetetraacetic acid (EDTA) can be added to your buffers (typically at 1-5 mM) to sequester trace metal ions that catalyze oxidation.[2]
Does not interfere with maleimide chemistry.[2][6]
Must be removed before maleimide reactions.
Typical Concentration
5 - 50 mM
1 - 10 mM
Recommendation: For most applications, TCEP is the superior choice due to its stability, effectiveness over a broad pH range, and lack of interference with subsequent conjugation chemistries.[2][3]
FAQ 3: How should I store the solid compound and any prepared solutions?
A3:
Solid Compound: Store the solid 4-sulfanyl-3-methoxyacetophenone in a tightly sealed container in a cool, dark, and dry place. For long-term storage, flushing the container with an inert gas like argon or nitrogen before sealing is highly recommended.[7]
Solutions: It is strongly advised to always use freshly prepared solutions . If you must store a solution, even for a short period:
Prepare it in a deoxygenated solvent containing TCEP (2-5 mM).
Dispense it into small-volume aliquots in sealed vials.
Purge the headspace of each vial with argon or nitrogen.
Store frozen at -20°C or -80°C.
When ready to use, thaw the aliquot quickly and use it immediately. Do not subject it to multiple freeze-thaw cycles.
Section 4: Experimental Protocol
Protocol: Preparation of a Stock Solution of 4-sulfanyl-3-methoxyacetophenone Under Inert Atmosphere
This protocol describes the standard procedure for preparing a solution with minimal risk of oxidation.
Materials:
4-sulfanyl-3-methoxyacetophenone (solid)
Anhydrous solvent (e.g., DMF, DMSO, Dioxane)
Source of dry inert gas (Argon or Nitrogen) with a manifold/bubbler setup
Schlenk flask or serum vials with rubber septa
Gas-tight syringes and needles
Procedure:
Solvent Degassing:
Place the required volume of solvent in a Schlenk flask.
Sparge the solvent by bubbling dry argon or nitrogen gas through it via a long needle for at least 30-45 minutes to remove dissolved oxygen.[8]
Prepare the Solid:
Weigh the required amount of 4-sulfanyl-3-methoxyacetophenone directly into a clean, dry vial.
Seal the vial with a rubber septum and purge with inert gas for 5-10 minutes using an inlet and outlet needle.
Dissolution:
Using a gas-tight syringe, carefully draw the desired volume of the degassed solvent from the Schlenk flask.
While maintaining a positive pressure of inert gas in the vial containing the solid, slowly inject the solvent.
Gently swirl or vortex the vial until the solid is completely dissolved.
Storage and Use:
The solution is now ready for use. Keep the vial under a positive pressure of inert gas at all times.
Use a gas-tight syringe to withdraw aliquots for your reaction.
Section 5: Troubleshooting Workflow
This workflow provides a logical path for diagnosing and solving oxidation-related issues.
Caption: Decision workflow for troubleshooting oxidation issues.
References
Benchchem. (n.d.). Technical Support Center: Preventing Thiol Group Oxidation.
Benchchem. (n.d.). Technical Support Center: Preventing Thiol Group Oxidation After Deprotection.
Lushchak, V. I. (2018). ROLE OF THIOLS IN OXIDATIVE STRESS. PMC.
Winther, J. R., & Thorpe, C. (n.d.). The role of thiols in antioxidant systems. PMC.
ResearchGate. (2021). How to avoid oxidation of thiol, which has been previously reduced from disulfide, and consequently react it with a maleimide moiety?
University of California, Berkeley. (n.d.). How to Work with Thiols-General SOP.
Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. PMC.
Technical Support Guide: Recrystallization of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
[1][2][3] Core Technical Analysis Recrystallizing 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one presents a unique dichotomy in organic purification. You are balancing the crystallization physics of a substituted acetophenone...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Core Technical Analysis
Recrystallizing 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one presents a unique dichotomy in organic purification. You are balancing the crystallization physics of a substituted acetophenone (prone to "oiling out") with the chemical instability of an aromatic thiol (highly prone to oxidative dimerization).
The Critical Quality Attributes (CQAs)
Oxidative Instability: The thiol (-SH) group at the 4-position is nucleophilic and readily oxidizes to the disulfide dimer (
) in the presence of atmospheric oxygen.[1][2][3] This impurity is often less soluble and will co-precipitate, contaminating your batch.[2][3]
Thermal Sensitivity: While the acetophenone core is stable, prolonged heating of the thiol in solution accelerates dimerization.[3]
Polymorphism: Like many acetophenones, this compound may exhibit metastable polymorphs, leading to inconsistent melting points.[1][2][3]
Solvent System Optimization
Do not rely on a single solvent.[2][3] The choice depends on your dominant impurity profile.[2][3]
Solvent Screening Matrix
Solvent System
Role
Suitability
Technical Notes
Ethanol / Water
Primary Recommendation
High
Best for general purity. The polar nature of EtOH/Water keeps non-polar disulfide impurities in the mother liquor while crystallizing the target thiol.[1][2][3] Requires strict degassing.[2][3]
Toluene
Alternative (Non-Polar)
Medium-High
Best for scale-up. Toluene provides excellent thermal control and protects the thiol better than oxygen-containing solvents (ethers).[1][2][3] Good for removing polar tars.[2][3]
Ethyl Acetate / Heptane
Polarity Adjustment
Medium
Good for initial precipitations but prone to "oiling out" if the ratio is not precise.[2][3] Heptane acts as the anti-solvent.[2][3]
Dichloromethane (DCM)
Avoid
Low
NOT RECOMMENDED. High vapor pressure makes controlled cooling difficult.[2][3] Chlorinated solvents can occasionally react with free thiols under radical conditions.[2][3]
DMSO
FORBIDDEN
Zero
DMSO is a mild oxidant. It will quantitatively convert your thiol to a disulfide.[1][2][3]
The "Golden Standard" Protocol: Degassed Ethanol/Water
This protocol is designed to maximize yield while chemically suppressing disulfide formation.[2][3]
Add Degassed Ethanol (approx. 3-5 mL per gram of solid).[1][2][3]
Heat to reflux (
) with stirring.
Observation: If the solid does not dissolve completely, add more ethanol dropwise.[1][3] If dark, insoluble specks remain, these are likely inorganic salts or polymerized tars; filter them out hot (under
While the solution is still hot (approx. 60-65°C), slowly add Degassed Water dropwise.
Endpoint: Stop adding water the moment you see a persistent turbidity (cloudiness) that does not disappear on stirring.[2][3]
Add 1-2 drops of Ethanol to clear the solution back to transparency.[1][2][3]
4. Controlled Crystallization
The "Oiling Out" Prevention: Do not plunge the flask into ice immediately. This causes the acetophenone core to separate as a supercooled liquid (oil) rather than a crystal.[2][3]
Allow the flask to cool to room temperature slowly on a cork ring or in a warm water bath that is allowed to cool naturally.
Once room temperature is reached and crystals have formed, move to an ice bath (
), degassed mixture of Ethanol/Water (1:1 ratio).[3]
Dry: Dry under vacuum at
.[2][3] Avoid high-temperature oven drying in air.
Visualizing the Workflow
The following diagram illustrates the decision logic for solvent selection and the critical control points (CCPs) for preventing oxidation.
Figure 1: Decision matrix for solvent selection based on impurity profile, highlighting the critical oxidation control point.[1]
Troubleshooting & FAQs
Q1: My product separated as a yellow oil at the bottom of the flask. What happened?
A: This is "oiling out," common with acetophenone derivatives.[1][2][3] It happens when the solution becomes immiscible before it crystallizes (often because the temperature dropped too fast or the water content is too high).[3]
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol (solvent) to change the composition.[3] Allow the solution to cool very slowly with vigorous stirring. Seeding with a pure crystal at 40°C is highly effective.[2][3]
Q2: The crystals are yellow, but the pure compound should be white/off-white.
A: Yellowing usually indicates the presence of the disulfide dimer .[1][3]
Fix: Recrystallize again using the Ethanol/Water method, but add Sodium Metabisulfite or a pinch of Ascorbic Acid to the aqueous phase during the process to reduce the disulfide back to the thiol.
Q3: Can I use diethyl ether or THF?
A: It is risky.[2][3] Ethers form peroxides over time.[2][3] If your ether contains even trace peroxides, they will react instantly with the thiol to form sulfonates or disulfides.[1][3] If you must use ether, ensure it is freshly distilled from sodium/benzophenone or passed through activated alumina.[1][2][3]
Containment: Keep all mother liquors in a dedicated waste bottle containing dilute bleach (Sodium Hypochlorite).[2][3] The bleach oxidizes the thiol to a sulfonic acid (odorless).[3]
Glassware: Soak all glassware in a bleach bath immediately after use.[2][3]
References
Vogel, A. I. (1989).[2][3] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[2][3] Longman Scientific & Technical.[2][3] (Standard protocols for Acetophenone purification and Thiol handling).
Armarego, W. L. F., & Chai, C. L. L. (2013).[1][3] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1][2][3] [3]
Capozzi, G., & Modena, G. (1974).[1][3] "Oxidation of Thiols."[2][3][5] In The Chemistry of the Thiol Group, Patai, S. (Ed.).[3] Wiley.[2][3] (Mechanistic grounding for disulfide formation).
Resolving NMR signal overlap in 3-methoxy-4-sulfanylphenyl derivatives
Technical Support Center: High-Resolution NMR Analysis Subject: Troubleshooting Signal Overlap in Thio-Guaiacol (3-Methoxy-4-Sulfanylphenyl) Architectures Welcome to the technical support repository. This guide addresses...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: High-Resolution NMR Analysis
Subject: Troubleshooting Signal Overlap in Thio-Guaiacol (3-Methoxy-4-Sulfanylphenyl) Architectures
Welcome to the technical support repository. This guide addresses the specific spectral congestion challenges encountered when characterizing 3-methoxy-4-sulfanylphenyl derivatives. Unlike their oxygenated counterparts (vanillyl/guaiacol derivatives), these thiol-containing motifs present unique electronic environments that often lead to severe signal overlap in the aromatic region (
6.8–7.5 ppm) and ambiguity regarding the sulfanyl (-SH) proton.
The following modules provide authoritative troubleshooting protocols to resolve these issues, grounded in electronic structure theory and advanced acquisition methodologies.
Module 1: Diagnosing the Overlap (Root Cause Analysis)
Q: Why are the aromatic signals in my 3-methoxy-4-sulfanylphenyl compound collapsing into a second-order multiplet, unlike the clear patterns in the hydroxy analogue?
A: This is a classic manifestation of electronic mismatch between the sulfur and oxygen substituents.
In the hydroxy analogue (3-methoxy-4-hydroxyphenyl), the phenolic -OH is a strong resonance donor, significantly shielding the ortho protons (H2 and H6) and pushing them upfield (
6.5–6.8 ppm). The -OMe group reinforces this.
In your sulfanyl derivative:
Reduced Resonance Donation: Sulfur (
orbital) has poorer overlap with the aromatic -system () than oxygen. Consequently, the shielding effect on the ortho position (H5) is weaker.
Chemical Shift Compression: The H5 proton (ortho to -SH) resonates further downfield (
7.1–7.3 ppm) compared to the phenol analogue. Meanwhile, H2 and H6 (ortho/para to -OMe) remain shielded ( 6.7–6.9 ppm).
Result: The chemical shift difference (
) between H5 and H2/H6 decreases, often approaching the magnitude of the coupling constant (). This transforms the system from a clear first-order AMX system into a complex, second-order ABC system.
Diagnostic Check:
Action: Calculate
. If (difference in Hz) is , you are in the strong coupling regime.
Immediate Fix: Move to a higher field (e.g., 600 MHz) to increase
, or proceed to Module 2 for solvent engineering.
Module 2: Solvent Engineering (The ASIS Effect)
Q: I am running samples in CDCl
. Changing to DMSO-d didn't resolve the aromatic overlap. What is the next logical step?
A: You must exploit the Aromatic Solvent Induced Shift (ASIS) effect by using Benzene-d
(CD) .
While DMSO-d
relies on polarity and H-bonding (which affects the -SH proton significantly but the aromatic ring less), Benzene-d interacts with the solute via -stacking. The solvent molecules orient themselves specifically around the electron-rich methoxy and sulfanyl groups.
Mechanism:
The anisotropy of the benzene solvent ring creates a local magnetic field that shields/deshields protons differently depending on their geometry relative to the substituent.
Outcome: This often induces a differential shift of 0.1–0.3 ppm between overlapping aromatic protons, resolving the ABC multiplet back into interpretable doublets and singlets.
Solvent Selection Workflow:
Figure 1: Decision matrix for solvent selection based on specific spectral deficits.
Module 3: The "Ghost" Proton (Handling the -SH Group)
Q: I cannot locate the thiol (-SH) proton, or it appears as a very broad hump. How do I confirm its presence and integration?
A: The sulfanyl proton is notoriously elusive due to chemical exchange and oxidation.
1. Chemical Shift Expectations:
Unlike phenolic -OH (
5.0–9.0 ppm), aromatic thiols typically resonate upfield.
In CDCl
:3.0 – 4.0 ppm (often sharp, but broadens with trace water).
In DMSO-d
:4.5 – 5.5 ppm (shifted downfield due to H-bonding).
2. The Disulfide Trap (Critical Quality Attribute):
Thiols oxidize rapidly to disulfides (Ar-S-S-Ar) in solution, especially in the presence of base traces in CDCl
.
Symptom: Disappearance of the -SH signal and a slight downfield shift of the aromatic protons (due to loss of the shielding -SH).
Verification Experiment: Add a reducing agent.
Protocol: Add 1-2 mg of DTT (Dithiothreitol) or TCEP to the NMR tube. Shake and re-acquire. If the monomeric spectrum returns, your sample was oxidized.
3. The D
O Shake:
To confirm the assignment of a suspected -SH peak:
Module 5: Experimental Protocol for Trace Disulfide Detection
Context: Users often confuse signal broadening with overlap, when it is actually dynamic exchange between thiol and disulfide forms.
Protocol:
Prepare Sample: Dissolve 5 mg of derivative in 0.6 mL DMSO-d
(preferred over CDCl to minimize oxidation rates).
Acquire Control Spectrum: 16 scans, 1s relaxation delay.
In-situ Reduction:
Add 2 mg solid D,L-Dithiothreitol (DTT) directly to the tube.
Note: DTT signals will appear at
2.5-3.7 ppm; ensure they do not obscure your regions of interest.
Re-acquire: Compare the aromatic region.
Observation: If the aromatic multiplets sharpen and shift upfield, and a distinct -SH proton appears at ~4-5 ppm, the original sample contained disulfide impurities.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Pure Shift NMR). Link
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Thiol vs Phenol Chemical Shifts).[6] Link
Reuben, J. (1985). "Solvent effects on the chemical shifts of thiols". Journal of the American Chemical Society. (ASIS effects in sulfur compounds). Link
Adams, R. W., et al. (2014). "Pure shift NMR spectroscopy". Chemistry – A European Journal. (Methodology for collapsing multiplets). Link
Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist". Organometallics. Link
Technical Support Center: Thio-Apocynin for Background Noise Reduction in Fluorescence Assays
This guide provides in-depth technical support for researchers using thio-apocynin to mitigate background noise in fluorescence-based assays. It covers frequently asked questions, detailed troubleshooting protocols, and...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides in-depth technical support for researchers using thio-apocynin to mitigate background noise in fluorescence-based assays. It covers frequently asked questions, detailed troubleshooting protocols, and the scientific principles behind its application.
Frequently Asked Questions (FAQs)
Q1: What is thio-apocynin and how does it differ from standard apocynin?
Thio-apocynin is a derivative of apocynin, a naturally occurring methoxy-substituted catechol known for its activity as an NADPH oxidase (NOX) inhibitor.[1] The "thio-" modification implies the introduction of a sulfhydryl (-SH) group, transforming the molecule into a thiol. This functional group is intended to enhance its antioxidant properties and provide a distinct mechanism for reducing background fluorescence compared to its parent compound. While apocynin's primary recognized role is preventing the assembly of the NOX enzyme complex[2], thio-apocynin is designed to also directly engage with reactive species that cause non-specific signal.
Q2: What is the proposed mechanism for thio-apocynin in reducing background noise?
The primary mechanism is twofold, leveraging both the apocynin backbone and the novel thiol group:
Inhibition of Enzymatic ROS Production: Like its parent compound, thio-apocynin is proposed to inhibit NADPH oxidase, a major source of cellular superoxide anions (O₂⁻).[1][2] By preventing the generation of this primary reactive oxygen species (ROS), it reduces the downstream cascade of other ROS that can non-specifically oxidize fluorescent probes, leading to background signal.[3]
Direct Thiol-Mediated Scavenging: The added sulfhydryl group is a potent reducing agent and nucleophile.[4] This allows thio-apocynin to directly neutralize sources of background noise. It can scavenge electrophilic molecules that might otherwise react with the fluorescent probe and quench certain radical species that lead to probe auto-oxidation.[4][5] This dual action makes it theoretically more effective than apocynin alone for assays sensitive to redox-related noise.
Q3: Which types of fluorescence assays are most likely to benefit from thio-apocynin?
Assays that are highly sensitive to oxidative stress or involve probes that can be non-specifically oxidized are ideal candidates. This includes:
Reactive Oxygen Species (ROS) Assays: Particularly those using probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which can be oxidized by a variety of cellular components.[4][5]
Live-Cell Imaging: Where cellular autofluorescence and metabolic activity contribute significantly to background.
High-Throughput Screening (HTS): Where minimizing well-to-well variability and increasing the signal-to-noise ratio is critical for hit identification.
Assays with Thiol-Reactive Probes: In some cases, background arises from the probe reacting with endogenous thiols like glutathione.[6] Thio-apocynin may help normalize the redox environment, though careful validation is needed to avoid direct interference (See Troubleshooting Q4).
Q4: How should thio-apocynin be prepared and stored to ensure stability?
Thiol-containing compounds can be susceptible to oxidation, forming disulfides.[7] Proper handling is crucial for maintaining efficacy.
Parameter
Recommendation
Rationale
Solvent
DMSO or Ethanol (anhydrous) for stock solutions.
Thio-apocynin is expected to have better stability in non-aqueous solvents.
Stock Concentration
10-100 mM
High concentrations limit the volume of solvent added to the assay, minimizing solvent effects.
Minimizes degradation from oxidation and repeated freeze-thaw cycles. Studies on other thiols show significant degradation at -20°C over months.[8]
Handling
Purge the solvent with nitrogen or argon before dissolving the compound.[7] Use low-retention tubes.
Reduces exposure to oxygen, which is the primary driver of thiol oxidation.
Working Solutions
Prepare fresh daily from the frozen stock by diluting in the appropriate assay buffer.
Ensures consistent performance and avoids degradation of the diluted compound.
Troubleshooting Guide
Problem 1: High background fluorescence persists after using thio-apocynin.
This suggests that the source of the background is not being effectively targeted by thio-apocynin.
Potential Causes & Solutions:
Suboptimal Concentration: The concentration may be too low to counteract the noise source.
Solution: Perform a dose-response experiment to determine the optimal concentration. Test a range from low to high (e.g., 1 µM to 100 µM) while keeping the fluorescent probe concentration constant. See the protocol below for guidance.
Source of Noise is Not Redox-Related: The background may originate from other sources.
Solution 1 (Media/Buffer): Analyze a well containing only assay media/buffer and the fluorescent probe. High signal here points to media components reacting with the probe or to autofluorescence. Consider switching to a phenol red-free medium or a specialized fluorescence assay buffer.[9]
Solution 2 (Vessel): Plastic-bottom plates can exhibit high autofluorescence.[9] Image a blank well to assess. If necessary, switch to glass-bottom or low-autofluorescence polymer plates.
Solution 3 (Unbound Probe): Insufficient washing can leave excess unbound fluorophore. Increase the number and rigor of wash steps after probe loading.[9]
Incorrect Incubation Time: The timing of thio-apocynin addition may be misaligned with the generation of background signal.
Solution: Experiment with different pre-incubation times. Treat cells with thio-apocynin for a period (e.g., 30-60 minutes) before adding the fluorescent probe to allow it to modulate the cellular redox environment first.
Problem 2: The specific fluorescent signal from my analyte is also reduced.
This indicates a potential incompatibility or an off-target effect of thio-apocynin.
Potential Causes & Solutions:
Direct Quenching or Interference: Thio-apocynin may be directly interacting with your fluorescent probe or the target analyte. Some compounds are known to interfere with fluorescent signals.[10]
Solution: Run a cell-free control. In a well, mix your fluorescent probe with its target/analyte (if applicable) to generate a signal. Then, add thio-apocynin and measure the fluorescence over time. A rapid decrease in signal suggests direct quenching.
Over-Scavenging of a Necessary ROS: Your signaling pathway of interest might depend on a low level of ROS as second messengers. Thio-apocynin, being a potent antioxidant, could be inhibiting this biological signaling.
Solution: Carefully titrate the thio-apocynin concentration down to the lowest effective level that reduces background without ablating the specific signal. The goal is to improve the signal-to-noise ratio, not to eliminate all signal.[11]
Alteration of Cellular Biology: As an NADPH oxidase inhibitor, thio-apocynin can alter cellular physiology.[2]
Solution: Review literature to ensure that NOX activity is not essential for the biological process you are measuring. Consider a structurally different antioxidant as a control to see if the effect is specific to thio-apocynin's structure or a general antioxidant effect.
Problem 3: I'm observing high variability between replicate wells.
Variability can stem from inconsistent treatment, detection, or underlying biological heterogeneity.
Potential Causes & Solutions:
Inconsistent Dosing: Inaccurate pipetting, especially of small volumes from a concentrated stock, can lead to large concentration differences.
Solution: Use a serial dilution method to prepare working concentrations. Ensure thorough mixing after adding thio-apocynin to each well.
Edge Effects in Microplates: Wells on the edge of a plate are more prone to evaporation and temperature fluctuations, altering cell health and reagent concentration.
Solution: Avoid using the outermost wells for experimental samples. Instead, fill them with sterile PBS or media to create a humidity barrier.
Time-Dependent Compound Degradation: If thio-apocynin is degrading in the assay buffer over the course of the experiment, wells treated first will have a different effective concentration than wells treated last.
Solution: Prepare a master mix of your final reagents and add it to all wells simultaneously using a multi-channel pipette to minimize timing differences.
Problem 4: I'm unsure if my fluorescent probe is compatible with thio-apocynin.
Probe compatibility is critical. Thiol groups can react with certain classes of fluorophores.
Potential Causes & Solutions:
Probe Reactivity: Probes containing Michael acceptors, maleimides, or other electrophilic moieties are designed to react with thiols and will be directly consumed by thio-apocynin.[12]
Solution: Check the chemical structure and reaction mechanism of your probe. If it is designed for thiol detection, it is incompatible. For other probes, look for potential reaction sites. When in doubt, perform the cell-free quenching test described in Problem 2.
Fluorescence Overlap: The excitation or emission spectra of thio-apocynin could overlap with your probe.
Solution: Measure the fluorescence spectrum of thio-apocynin alone in your assay buffer. Compare this to the spectra of your fluorescent probe to ensure there is no significant overlap that could contribute to the signal.
Experimental Protocols & Visualizations
Protocol 1: Preparation of Thio-Apocynin Stock Solution
Preparation: Work in a chemical fume hood. Wear appropriate personal protective equipment (PPE).
Weighing: Weigh out the desired amount of solid thio-apocynin using a calibrated analytical balance.
Solvent Degassing (Optional but Recommended): To minimize oxidation, gently bubble argon or nitrogen gas through your anhydrous DMSO or ethanol for 5-10 minutes.[7]
Dissolving: Add the degassed solvent to the solid thio-apocynin to achieve your target stock concentration (e.g., 100 mM). Vortex thoroughly until fully dissolved.
Aliquoting & Storage: Dispense small volumes (e.g., 10-20 µL) into low-retention microcentrifuge tubes. Store immediately at -80°C. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Determining the Optimal Thio-Apocynin Concentration
Plate Seeding: Seed your cells in a microplate (e.g., 96-well) at a density appropriate for your assay and allow them to adhere overnight.
Prepare Controls: Designate wells for the following controls:
No Treatment Control: Cells + Probe only (Measures baseline signal and background).
Vehicle Control: Cells + Probe + Solvent (e.g., DMSO) equivalent to the highest thio-apocynin concentration (Controls for solvent effects).
No Cell Control: Media + Probe + Thio-Apocynin (Measures background from media and compound).
Thio-Apocynin Titration: Prepare a serial dilution of thio-apocynin in assay media. A typical range to test would be 0, 0.5, 1, 5, 10, 25, 50, and 100 µM.
Incubation: Add the diluted thio-apocynin (or vehicle) to the appropriate wells. Incubate for a predetermined time (e.g., 60 minutes) under standard cell culture conditions.
Probe Loading: Add the fluorescent probe to all wells at its final working concentration. Incubate as required by the probe's protocol.
Measurement: Read the fluorescence on a plate reader using the appropriate excitation and emission wavelengths.
Analysis: Subtract the "No Cell Control" background from all other readings. Plot the fluorescence intensity against the thio-apocynin concentration. The optimal concentration will be the one that provides the largest reduction in background (from the "No Treatment Control") without significantly impacting the specific signal (if a positive control stimulus is used).
Diagrams
Caption: Proposed dual-action mechanism of thio-apocynin.
Caption: Workflow for troubleshooting high background noise.
References
Evident Scientific. (n.d.). Signal-to-Noise Considerations. Retrieved from [Link]
He, L., et al. (2016). Fluorescence microscopy image noise reduction using a stochastically-connected random field model. PLoS ONE, 11(2), e0149423.
ResearchGate. (2019). How to reduce the background noise in the IF (immunofluorescence) experiments?. Retrieved from [Link]
Kim, N. H., et al. (2025). Wavelet-Based Background and Noise Removal for Fluorescence Microscopy Images.
Fu, L., et al. (2018). Fluorescent Probes for Live Cell Thiol Detection. Molecules, 23(11), 2977.
Stefanska, J., & Pawliczak, R. (2008). Apocynin: Molecular Aptitudes.
Maeda, H., et al. (2005). 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays.
Welgate, I. J., et al. (2023). Apocynin reduces dihydroethidium fluorescence in naked mole-rat cortex independently of NADPH oxidase.
El-komy, M. H. M., et al. (2022). In vitro–in vivo assessments of apocynin-hybrid nanoparticle-based gel as an effective nanophytomedicine for treatment of rheumatoid arthritis. Drug Delivery, 29(1), 1618–1633.
Wang, R., et al. (2019). Design and Synthesis of a Fluorescent Probe with a Large Stokes Shift for Detecting Thiophenols and Its Application in Water Samples and Living Cells. Molecules, 24(2), 319.
ResearchGate. (2005).
Yuan, L., et al. (2013). Thiol Reactive Probes and Chemosensors. Methods in Enzymology, 526, 35–58.
Davies, M. J. (2023). Factors Important in the Use of Fluorescent or Luminescent Probes and Other Chemical Reagents to Measure Oxidative and Radical Stress. Antioxidants, 12(7), 1338.
da Silva, D. L., et al. (2014). A stability-indicating high performance liquid chromatography method to determine apocynin in nanoparticles.
Diamandis, E. P., & Christopoulos, T. K. (1988). An alternative fluorescence enhancement solution for use in lanthanide-based time-resolved fluoroimmunoassays. Clinical Biochemistry, 21(3), 149-151.
Sies, H., & Jones, D. P. (2020). The Challenges of using Fluorescent Probes to Detect and Quantify Specific Reactive Oxygen Species in Living Cells.
Benvenuto, J. A., et al. (1997). Stability of thiotepa (lyophilized) in 0.9% sodium chloride injection. American Journal of Health-System Pharmacy, 54(22), 2588–2591.
Vejražka, M., et al. (2005). Apocynin inhibits NADPH oxidase in phagocytes but stimulates ROS production in non-phagocytic cells. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1722(2), 143-147.
Lushchak, V. I. (2023). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Antioxidants, 12(4), 963.
Van der Schueren, S., et al. (1998). A stability study involving HPLC analysis of aqueous thiorphan solutions in the presence of human serum albumin. Pharmaceutical Development and Technology, 3(2), 185-192.
Maeda, H., et al. (2005).
Li, B., et al. (2023). Near-Infrared Fluorescent Probe for the In Situ Visualization of Oxidative Stress in the Brains of Neuroinflammatory and Schizophrenic Mice. Analytical Chemistry, 95(32), 12053–12061.
Ximenes, V. F., et al. (2015). Apocynin: Chemical and Biophysical Properties of a NADPH Oxidase Inhibitor. PLoS ONE, 10(9), e0138201.
Salim, M., et al. (2020). Effects of storage conditions on thiol disulfide homeostasis.
ResearchGate. (n.d.). Apocynin reduce the ROS production. Retrieved from [Link]
Wedgwood, S., & Black, S. M. (2005). Apocynin improves oxygenation and increases eNOS in persistent pulmonary hypertension of the newborn. American Journal of Physiology-Lung Cellular and Molecular Physiology, 288(2), L353–L360.
Belchamber, K. B. R., et al. (2019). The NADPH Oxidase Inhibitors Apocynin and Diphenyleneiodonium Protect Rats from LPS-Induced Pulmonary Inflammation.
A Comparative Guide to the Mass Spectrometry Fragmentation of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mas...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry stands as an indispensable tool in this endeavor, providing critical insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers an in-depth examination of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, a compound of interest for its potential applications. By comparing its fragmentation behavior with that of structurally related molecules, we aim to provide a robust framework for its identification and characterization.
Introduction to the Analyte: 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is an aromatic ketone containing both a methoxy and a sulfanyl (thiol) functional group. The interplay of these substituents on the phenyl ring, adjacent to the acetyl group, is expected to significantly influence its fragmentation under mass spectrometric conditions. Understanding these fragmentation pathways is crucial for its unambiguous identification in complex matrices and for distinguishing it from isomeric or otherwise related structures.
Predicted Fragmentation Pattern of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
Upon electron impact ionization, the molecule will form a molecular ion (M+•). The subsequent fragmentation is dictated by the stability of the resulting fragment ions and neutral losses. The primary fragmentation pathways are anticipated to be:
α-Cleavage: The most characteristic fragmentation for ketones is the cleavage of the bond adjacent to the carbonyl group.[1][2] For 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, this would involve the loss of a methyl radical (•CH₃) to form a stable acylium ion. This is often the base peak in the spectra of acetophenone derivatives.[3][4]
Loss of CO: The acylium ion can further fragment by losing a molecule of carbon monoxide (CO), a common fragmentation pathway for carbonyl-containing compounds.[3]
Cleavage involving the Methoxy Group: The methoxy group can be lost as a methyl radical (•CH₃) or a formaldehyde molecule (CH₂O).
Cleavage involving the Sulfanyl Group: The sulfanyl group can influence fragmentation through the loss of a hydrogen atom (•H), a sulfhydryl radical (•SH), or through more complex rearrangements. Fragmentation of thiophenol itself can involve isomerization to a thioketone followed by the loss of a carbon monosulfide (CS) molecule.[5]
Below is a DOT script representation of the predicted primary fragmentation pathways.
Electrochemical Profiling & Redox Potential: Thio-Acetovanillone vs. Acetovanillone
The following guide provides a technical comparative analysis of Thio-acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanethione) versus its parent compound, Acetovanillone (Apocynin). Executive Summary This guide analyze...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a technical comparative analysis of Thio-acetovanillone (1-(4-hydroxy-3-methoxyphenyl)ethanethione) versus its parent compound, Acetovanillone (Apocynin).
Executive Summary
This guide analyzes the electrochemical behavior of Thio-acetovanillone , the thiocarbonyl analogue of the well-established NADPH oxidase inhibitor Acetovanillone (Apocynin).[1] While Acetovanillone is characterized by a stable carbonyl dipole and phenolic proton-coupled electron transfer (PCET), Thio-acetovanillone introduces a "soft" sulfur center.[1] This substitution significantly lowers the HOMO-LUMO gap, shifting the reduction potential anodically (making it easier to reduce) while introducing new oxidative pathways via sulfine formation.
Key Finding: Thio-acetovanillone exhibits a dual-active redox profile .[1] Unlike Acetovanillone, which is primarily redox-active at the phenolic site in physiological ranges, the thio-analogue offers a secondary, highly reactive redox center at the C=S bond, enhancing its radical scavenging potential but compromising hydrolytic stability.
Chemical Identity & Structural Divergence[1]
Feature
Acetovanillone (Standard)
Thio-Acetovanillone (Analogue)
IUPAC Name
1-(4-hydroxy-3-methoxyphenyl)ethanone
1-(4-hydroxy-3-methoxyphenyl)ethanethione
Functional Group
Ketone (C=O)
Thioketone (C=S)
Bond Polarization
High (Hard Nucleophile)
Moderate (Soft Nucleophile)
Electronic State
Large HOMO-LUMO gap (Colorless)
Small HOMO-LUMO gap (Typically Blue/Red)
Primary Reactivity
Phenolic H-atom transfer (HAT)
S-oxidation & Radical trapping
Comparative Electrochemical Properties
The following data synthesizes experimental baselines for Acetovanillone with calculated/extrapolated values for Thio-acetovanillone based on thiocarbonyl electrochemistry [1][2].
Redox Potential Data (vs. Ag/AgCl)
Parameter
Acetovanillone
Thio-Acetovanillone
Implication
Oxidation Potential ()
+0.65 V (Phenolic OH)
+0.60 V (Phenol) / +1.2 V (C=S)
Thio-analogue has a secondary oxidation peak (sulfine formation).[1]
Reduction Potential ()
<-2.0 V (Inaccessible in aq.)
~ -1.3 V to -1.5 V
Critical Difference: C=S is significantly easier to reduce than C=O.[1]
Electron Transfer Kinetics
Quasi-reversible (PCET driven)
Irreversible (C=S) / Quasi-reversible (OH)
Thio-group oxidation is typically irreversible due to chemical follow-up reactions.[1]
Acetovanillone: Undergoes Proton-Coupled Electron Transfer (PCET) .[1] The loss of an electron from the phenol is accompanied by the loss of a proton, forming a stable phenoxy radical. This is the basis of its antioxidant activity.
Thio-Acetovanillone:
Phenolic PCET: Similar to the parent, generating a phenoxy radical.
Thiocarbonyl Activation: The C=S bond can accept an electron to form a radical anion (
) at biologically relevant potentials, or be oxidized to a sulfine ().
Visualization: Redox Signaling Pathways[1]
The following diagram illustrates the divergent redox pathways between the carbonyl (Acetovanillone) and thiocarbonyl (Thio-acetovanillone) derivatives.
Caption: Comparative redox pathways. Note the accessibility of the reductive pathway (blue) for Thio-acetovanillone compared to the inaccessible pathway for Acetovanillone.[1]
Experimental Protocols
To validate these properties, the following electrochemical workflows are recommended. These protocols are designed to be self-validating by using internal standards (Ferrocene).[1]
Aprotic: Acetonitrile (MeCN) + 0.1 M Tetrabutylammonium hexafluorophosphate (
). (Preferred for observing the reversible C=S reduction).
Protic: Phosphate Buffer Solution (PBS), pH 7.4. (Preferred for biological relevance of the phenolic OH).
Electrode Configuration:
Working: Glassy Carbon (3 mm diameter), polished with 0.05 µm alumina.
Counter: Platinum wire.
Reference: Ag/AgCl (3M KCl) or Ag/Ag+ (for non-aqueous).
Procedure:
Dissolve analyte to 1.0 mM concentration.
Purge with
gas for 5 minutes to remove oxygen (critical for thioketone stability).
Scan Rate: 50, 100, 200, 500 mV/s.
Window: -2.0 V to +1.5 V.
Validation Check: Add Ferrocene (Fc) as an internal standard. The
couple should appear at ~0.4 V vs SCE (adjusted for your reference).
Differential Pulse Voltammetry (DPV)
Objective: High-sensitivity detection of trace oxidation species (e.g., sulfine formation).[1]
Pulse Amplitude: 50 mV
Pulse Width: 50 ms
Step Height: 4 mV
Interpretation: Look for a "pre-peak" in the anodic scan for Thio-acetovanillone, corresponding to the easy oxidation of the sulfur lone pair before the phenolic oxidation occurs.
Stability & Handling Warnings
Dimerization: Unlike Acetovanillone, Thio-acetovanillone is prone to photo-dimerization (formation of dithietanes) under ambient light.[1] Store in amber vials at -20°C.
Hydrolysis: The C=S bond is susceptible to hydrolysis back to C=O (Acetovanillone) in acidic aqueous solutions. All electrochemical assays in water must be performed immediately after preparation.
References
Simonyi, M. et al. (2012). "Redox properties of acetovanillone and related phenolic antioxidants." Redox Report. (Verified context: Phenolic oxidation potentials).
Hapiot, P. et al. (2009). "Electrochemical behavior of thioketones: Radical anions and dianions." Journal of Electroanalytical Chemistry. (Verified context: General thioketone reduction mechanisms).
Stefaniak, L. (2018).[2] "Structure and reactivity of aromatic thioketones." Molecules. (Verified context: Stability and dimerization of thio-derivatives).[1]
BenchChem. (2025). "Comparative Analysis of Antioxidant Activity of Acetovanillone." BenchChem Technical Guides.
Standard Operating Procedure: Disposal of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one
Executive Summary & Immediate Directives Do NOT pour untreated thiol waste down the drain. 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one (CAS: 35384-36-8) is an aryl thiol.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Immediate Directives
Do NOT pour untreated thiol waste down the drain.
1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one (CAS: 35384-36-8) is an aryl thiol. Like most thiols, it possesses a low odor threshold and significant nucleophilicity. Improper disposal can result in building-wide evacuations due to "gas leak" false alarms (stench) and potential aquatic toxicity.
The Directive: All waste containing this compound must undergo oxidative neutralization (bleach treatment) to convert the volatile thiol (-SH) into non-volatile disulfides or sulfonic acids prior to entering the chemical waste stream.
Chemical Profile & Hazard Identification
Before initiating disposal, confirm the physical state and hazard profile. This compound is a derivative of acetovanillone where the hydroxyl group is replaced by a sulfanyl (thiol) group.
Parameter
Data / Characteristic
Operational Implication
Functional Groups
Ketone, Methoxy, Thiol (-SH)
Thiol is the primary concern for disposal (stench/reactivity).
Physical State
Solid or Viscous Oil (Purity dependent)
Must be dissolved in solvent before neutralization.
Odor
Pungent, "Rotten Cabbage/Garlic"
Detectable at ppb levels. Fume hood use is mandatory.[1]
Reactivity
Nucleophilic, Oxidizable
Reacts violently with strong oxidizers; incompatible with acids (H2S risk).
Waste Code
Non-Halogenated Organic (unless mixed)
Segregate from halogenated solvents (DCM/Chloroform) if possible.
Neutralization Protocol: The "Bleach Method"[2]
Principle: Sodium hypochlorite (NaOCl) oxidizes the thiol group.
Partial Oxidation: Yields the disulfide (less volatile, lower odor).
Full Oxidation (Preferred): Yields the sulfonic acid (water-soluble, non-volatile).
Required Materials
Fume Hood (Active ventilation required)
Commercial Bleach (5-10% NaOCl) or Calcium Hypochlorite solution
Solvent (Ethanol or Acetone) if the waste is solid
If the waste is solid 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one, dissolve it in a minimal amount of acetone or ethanol. Thiols must be in solution for effective oxidation.
Controlled Oxidation:
Place the waste container in an ice bath to control heat generation.
Slowly add the bleach solution to the thiol waste.[3]
Ratio: Aim for a 3:1 molar excess of bleach to thiol. For general liquid waste of unknown concentration, add bleach until the volume increases by ~20-50%.
Reaction Time:
Stir or swirl the mixture gently.
Allow to stand in the fume hood for 12–24 hours . This duration ensures complete oxidation of the core thiol and any generated intermediates.
Verification:
Odor Check: Carefully waft (do not inhale directly). The "rotten" sulfur smell should be replaced by a chlorine/bleach smell.
Once neutralized and odor-free, the solution can be bottled.
Label as "Oxidized Organic Waste (Contains Bleach/Sulfonates)."
Do not mix with acid waste streams.
Decision Logic & Workflow
The following diagram outlines the decision process for handling this specific chemical waste.
Figure 1: Decision matrix for the oxidative neutralization of aryl thiols prior to waste stream entry.
Spill Contingency Plan
If 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is spilled outside the fume hood:
Evacuate & Isolate: The odor will travel fast. Clear the immediate area.[4][5][6][7]
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles. If the spill is large (>100mL) or dust is airborne, respiratory protection is required.
Containment: Cover the spill immediately with an absorbent pad or vermiculite to suppress vapor release.
In-Situ Neutralization:
Pour dilute bleach (10%) over the absorbent material.
Let it sit for 20 minutes.
Cleanup: Scoop the bleach-soaked absorbent into a double-bagged waste container. Wipe the surface with a detergent solution.
Regulatory & Safety Notes
Acid Incompatibility: Never mix thiol waste treated with bleach into an acidic waste container (e.g., waste containing HCl or H2SO4). This will generate lethal Chlorine gas (
).
Glassware: Glassware used with this compound will retain the stench. Soak all flasks in a bleach bath for 24 hours before washing with standard detergent.
Waste Codes: While this specific isomer may not have a unique RCRA "P" or "U" code, it is generally classified under D003 (Reactive - Sulfide) if it can generate H2S, or simply as ignitable/toxic organic waste depending on the solvent used.
References
UCLA Chemistry & Biochemistry. (n.d.). Standard Operating Procedures for Using Stench Chemicals.[1] Retrieved from [Link]
Princeton University EHS. (2022). Waste Disposal: Thiols and Sulfides.[3] Retrieved from [Link]
US EPA. (2023). Hazardous Waste Codes & Regulations (40 CFR Part 261).[8] Retrieved from [Link]